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  • Product: 3-Cyclobutyl-2,2-dimethylpropanal
  • CAS: 1936119-86-6

Core Science & Biosynthesis

Foundational

3-Cyclobutyl-2,2-dimethylpropanal CAS 1936119-86-6 molecular structure and weight

An In-Depth Technical Guide to 3-Cyclobutyl-2,2-dimethylpropanal (CAS: 1936119-86-6): Structure, Properties, and Significance in Medicinal Chemistry Introduction In the landscape of modern drug discovery and development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Cyclobutyl-2,2-dimethylpropanal (CAS: 1936119-86-6): Structure, Properties, and Significance in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and development, the exploration of novel molecular scaffolds is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Among the structural motifs gaining significant traction is the cyclobutane ring.[1][2] Its unique, puckered three-dimensional structure offers a compelling tool for medicinal chemists to enforce conformational restriction and enhance metabolic stability.[2][3] This guide provides a comprehensive technical overview of 3-Cyclobutyl-2,2-dimethylpropanal (CAS: 1936119-86-6), a molecule that embodies this principle.

Aimed at researchers, scientists, and drug development professionals, this document delves into the molecular structure, physicochemical properties, and potential strategic applications of this compound. While experimental data on this specific molecule is limited in public literature, this guide synthesizes available information on its core structure, provides validated protocols for its characterization, and contextualizes its relevance within the broader field of medicinal chemistry.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in evaluating any chemical entity is to establish its precise molecular identity and key physical properties. 3-Cyclobutyl-2,2-dimethylpropanal is an aldehyde featuring a neopentyl core tethered to a cyclobutane ring.

Core Identification Data

The essential identifiers for 3-Cyclobutyl-2,2-dimethylpropanal are summarized below.[4][5][6]

PropertyValueSource
CAS Number 1936119-86-6[4][5][6]
Molecular Formula C₉H₁₆O[4]
Molecular Weight 140.22 g/mol [4][6]
IUPAC Name 3-cyclobutyl-2,2-dimethylpropanal[4]
SMILES CC(C)(CC1CCC1)C=O[4][7]
InChIKey JNZKOVGKOWBWDZ-UHFFFAOYSA-N[4][7]
Molecular Structure

The structure combines a sterically hindered gem-dimethyl group adjacent to an aldehyde functional group, with a cyclobutane ring providing spatial definition. This arrangement has significant implications for its reactivity and potential biological interactions.

cluster_0 Drug Design Strategy cluster_1 Improved Pharmacological Properties Lead_Molecule Flexible Lead Molecule Incorporate_Cyclobutane Incorporate Cyclobutane Scaffold Lead_Molecule->Incorporate_Cyclobutane Potency Increased Potency & Selectivity Incorporate_Cyclobutane->Potency Conformational Restriction Stability Enhanced Metabolic Stability Incorporate_Cyclobutane->Stability Bioisosteric Replacement PK_Profile Favorable PK Profile Potency->PK_Profile Stability->PK_Profile A Synthesis (e.g., [2+2] Cycloaddition) B Workup & Purification (Flash Chromatography) A->B C Purity & Identity Check (TLC, GC-MS) B->C D Definitive Structural Validation C->D E ¹H & ¹³C NMR D->E F High-Resolution MS D->F G FT-IR Spectroscopy D->G

Caption: Experimental workflow for the synthesis and validation of the target compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H and ¹³C NMR provides unambiguous evidence of the connectivity and chemical environment of each atom. Deuterated chloroform (CDCl₃) is a standard solvent for its excellent solubilizing power for nonpolar compounds and its single, well-defined residual solvent peak.

[8]A. Sample Preparation

  • Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

B. ¹H NMR Acquisition

  • Spectrometer: 500 MHz

  • Pulse Sequence: Standard single-pulse (e.g., zg30)

  • Number of Scans: 16

  • Relaxation Delay: 2 seconds

  • Spectral Width: -1 to 11 ppm

C. ¹³C NMR Acquisition

  • Spectrometer: 125 MHz

  • Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30) to provide a spectrum of singlets for each unique carbon. *[8] Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 220 ppm

Protocol 2: Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint and confirms the elemental composition. Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation, aiding in structural elucidation.

A. Sample Introduction

  • Introduce a small amount of the sample (typically diluted in a volatile solvent like dichloromethane or methanol) into the ion source via a Gas Chromatograph (GC-MS) or a direct insertion probe.

B. Data Acquisition (EI Mode)

  • The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting charged fragments are accelerated and separated by a mass analyzer (e.g., quadrupole).

  • The detector records the abundance of each fragment at its specific mass-to-charge ratio (m/z).

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule. The strong carbonyl (C=O) stretch of the aldehyde group is a key diagnostic peak that is easily identified.

A. Sample Preparation

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a single drop of the neat liquid sample directly onto the ATR crystal.

B. Data Acquisition

  • Acquire the spectrum, co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Record data across the typical spectral range of 4000-400 cm⁻¹.

Part 4: Predicted Spectroscopic Data

Based on the known structure, the following spectroscopic data are predicted. This serves as a reference for researchers aiming to synthesize or identify this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5s1HAldehyde (-CHO)
~2.2m1HCyclobutyl (-CH-)
~1.9-1.7m6HCyclobutyl (-CH₂-)
~1.6d2H-CH₂- (adjacent to cyclobutyl)
~1.1s6Hgem-dimethyl (-C(CH₃)₂)

Table 2: Predicted Key ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~205Aldehyde Carbonyl (C=O)
~48Quaternary Carbon (-C(CH₃)₂)
~45Methylene (-CH₂-)
~35Cyclobutyl Methine (-CH-)
~25gem-dimethyl (CH₃)
~18Cyclobutyl Methylene (-CH₂-)

Table 3: Predicted Major Mass Spectrometry Fragments (EI)

m/zAssignment
140[M]⁺ (Molecular Ion)
111[M - CHO]⁺
85[M - C₄H₇]⁺
57[C₄H₉]⁺ (tert-butyl cation, characteristic)
41[C₃H₅]⁺

Part 5: Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 3-Cyclobutyl-2,2-dimethylpropanal presents several hazards.

[4][5]* H227: Combustible liquid. *[4] H315: Causes skin irritation. *[4][5] H319: Causes serious eye irritation. *[4][5] H335: May cause respiratory irritation.

[4]Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

3-Cyclobutyl-2,2-dimethylpropanal represents a valuable, yet underexplored, chemical building block. Its structure marries the steric bulk of a neopentyl group with the conformational rigidity of a cyclobutane ring, a combination of features highly sought after in modern medicinal chemistry. T[2][9]his guide provides the foundational knowledge—from molecular structure and properties to detailed characterization protocols—required for researchers to confidently synthesize, identify, and strategically deploy this molecule in drug discovery programs. The insights into the utility of the cyclobutane scaffold should empower scientists to leverage such structures in the rational design of novel therapeutics with superior pharmacological properties.

References

  • PubChem. 3-Cyclobutyl-2,2-dimethylpropanal. National Center for Biotechnology Information. [Link]

  • NextSDS. 3-cyclobutyl-2,2-dimethylpropanal — Chemical Substance Information. [Link]

  • PubChemLite. 3-cyclobutyl-2,2-dimethylpropanal (C9H16O). [Link]

  • NextSDS. 3-cyclobutyl-2,2-dimethylpropan-1-amine — Chemical Substance Information. [Link]

  • NextSDS. 3-cyclobutyl-2-methylpropanal — Chemical Substance Information. [Link]

  • PubChem. 3-Cyclobutylpropanal. National Center for Biotechnology Information. [Link]

  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]

  • ChemRxiv. Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C–H Activation. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • Organic Syntheses. Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. [Link]

  • NIST. Propanal, 2,2-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Cyclobutyl-2,2-dimethylpropanal

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Cyclobutyl-2,2-dimethylpropanal. Designed for researchers, scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Cyclobutyl-2,2-dimethylpropanal. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of NMR spectroscopy, offering insights into the chemical environment of each nucleus.

Introduction

3-Cyclobutyl-2,2-dimethylpropanal (C₉H₁₆O) is an organic compound featuring a unique combination of a sterically hindered aldehyde, a quaternary carbon center, and a cyclobutyl ring.[1][2][3] These structural motifs give rise to a distinct and informative NMR spectrum. Understanding the predicted chemical shifts and coupling patterns is crucial for the structural verification and purity assessment of this compound in research and development settings. This guide will provide a comprehensive prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Symmetry Analysis

To interpret the NMR spectra, a thorough understanding of the molecule's structure and the chemical equivalence of its protons and carbons is essential.

Caption: Molecular structure of 3-Cyclobutyl-2,2-dimethylpropanal with atom numbering for NMR assignment.

The molecule possesses several key features that influence its NMR spectra:

  • An aldehyde proton directly attached to the carbonyl carbon.

  • A quaternary carbon (C2) bonded to two methyl groups, a methylene group, and the carbonyl carbon.[4]

  • Two chemically equivalent methyl groups attached to the quaternary carbon.

  • A methylene bridge (C3) connecting the cyclobutyl ring to the propanal backbone.

  • A cyclobutyl ring with three distinct proton environments and three distinct carbon environments due to symmetry.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show five distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by shielding and deshielding effects from neighboring functional groups.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Aldehyde CH9.5 - 10.0Singlet (s)1HThe aldehyde proton is highly deshielded by the adjacent carbonyl group.
Cyclobutyl CH2.0 - 2.4Multiplet (m)1HMethine proton on the cyclobutyl ring, deshielded by its proximity to the electron-withdrawing aldehyde group.
Cyclobutyl CH₂ (α)1.8 - 2.1Multiplet (m)2HMethylene protons on the cyclobutyl ring adjacent to the methine carbon.
Cyclobutyl CH₂ (β)1.6 - 1.9Multiplet (m)4HMethylene protons on the cyclobutyl ring further from the propanal substituent.
Gem-dimethyl CH₃~1.0Singlet (s)6HThe two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet.[5]
Methylene CH₂~1.7Doublet (d)2HThe methylene protons adjacent to the quaternary carbon and the cyclobutyl ring.
In-depth Analysis of ¹H Signals:
  • Aldehyde Proton (CHO): The most downfield signal is expected for the aldehyde proton, typically appearing between 9.5 and 10.0 ppm. Its high chemical shift is a direct consequence of the strong deshielding effect of the carbonyl group's π-electron system and the electronegativity of the oxygen atom. Due to the absence of adjacent protons, this signal will appear as a sharp singlet.

  • Cyclobutyl Protons: The cyclobutyl ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton (CH) directly attached to the protonal chain will be the most deshielded of the ring protons, appearing as a multiplet. The two sets of methylene protons (α and β to the substituent) will also appear as complex multiplets.

  • Methylene Bridge (-CH₂-): The protons of the methylene group linking the quaternary carbon and the cyclobutyl ring will appear as a doublet due to coupling with the methine proton of the cyclobutyl ring.

  • Gem-dimethyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C2-C3 bond. As they are attached to a quaternary carbon with no adjacent protons, they will give rise to a single, strong singlet signal, typically in the upfield region around 1.0 ppm.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the seven unique carbon environments in the molecule.[6][7]

Carbon Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl C=O200 - 205The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[8]
Quaternary C45 - 55The quaternary carbon is deshielded by the adjacent carbonyl group and the cyclobutyl ring.
Cyclobutyl CH35 - 45The methine carbon of the cyclobutyl ring.
Methylene CH₂40 - 50The methylene carbon connecting the quaternary center and the cyclobutyl ring.
Gem-dimethyl CH₃20 - 30The equivalent methyl carbons appear in the typical upfield aliphatic region.[4]
Cyclobutyl CH₂ (α)25 - 35The methylene carbons of the cyclobutyl ring adjacent to the methine carbon.
Cyclobutyl CH₂ (β)~20The methylene carbons of the cyclobutyl ring furthest from the substituent.
In-depth Analysis of ¹³C Signals:
  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift in the 200-205 ppm range.[8] This is a characteristic chemical shift for aldehydes.

  • Quaternary Carbon: The chemical shift of the quaternary carbon will be influenced by the attached groups. Its position in the 45-55 ppm range reflects the deshielding effects of the neighboring carbonyl and cyclobutyl moieties.

  • Cyclobutyl Carbons: The three distinct carbon environments within the cyclobutyl ring will have chemical shifts in the aliphatic region. The methine carbon will be the most downfield of the three due to its substitution pattern. The two sets of methylene carbons will have slightly different chemical shifts based on their proximity to the electron-withdrawing substituent on the ring.

  • Methylene Bridge Carbon: The carbon of the methylene linker will have a chemical shift influenced by both the quaternary center and the cyclobutyl ring.

  • Gem-dimethyl Carbons: The two equivalent methyl carbons will produce a single resonance in the upfield region of the spectrum, characteristic of shielded alkyl groups.[4]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

For the acquisition of high-quality NMR data for 3-Cyclobutyl-2,2-dimethylpropanal, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for its excellent solubilizing properties for a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[9][10]

    • For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of the ¹³C isotope and the presence of a quaternary carbon.[7]

cluster_0 Sample Preparation cluster_1 NMR Spectrometer cluster_2 Data Processing Dissolve in CDCl3 Dissolve in CDCl3 Add TMS Add TMS Dissolve in CDCl3->Add TMS Transfer to NMR Tube Transfer to NMR Tube Add TMS->Transfer to NMR Tube Acquire 1H Spectrum Acquire 1H Spectrum Transfer to NMR Tube->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 13C Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration (1H) Integration (1H) Baseline Correction->Integration (1H) Peak Picking Peak Picking Integration (1H)->Peak Picking

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 3-Cyclobutyl-2,2-dimethylpropanal provide a detailed fingerprint of its molecular structure. The characteristic downfield signal of the aldehyde proton, the singlet for the gem-dimethyl groups, and the complex multiplets of the cyclobutyl ring in the ¹H spectrum, combined with the distinct signals for the carbonyl, quaternary, and various aliphatic carbons in the ¹³C spectrum, offer a robust method for the identification and structural elucidation of this compound. This in-depth guide serves as a valuable resource for scientists and researchers working with this molecule, enabling them to interpret experimental data with confidence and accuracy.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). 3-Cyclobutyl-2,2-dimethylpropanal. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-cyclobutyl-2,2-dimethylpropanal (C9H16O). Retrieved from [Link]

  • NextSDS. (n.d.). 3-cyclobutyl-2,2-dimethylpropanal — Chemical Substance Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NextSDS. (n.d.). 3-cyclobutyl-2,2-dimethylpropan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • 13C NMR Spectroscopy Basics. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C - NMR spectrum of 2,2-dimethylpropane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclobutylpropanal. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

Sources

Foundational

Solubility profile of 3-Cyclobutyl-2,2-dimethylpropanal in polar and non-polar organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-Cyclobutyl-2,2-dimethylpropanal in Polar and Non-Polar Organic Solvents This guide provides a comprehensive technical overview of the solubility characteristics...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 3-Cyclobutyl-2,2-dimethylpropanal in Polar and Non-Polar Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Cyclobutyl-2,2-dimethylpropanal. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound to inform formulation, process development, and analytical method design.

Introduction: The Molecular Architecture and its Influence on Solubility

3-Cyclobutyl-2,2-dimethylpropanal is a unique aldehyde characterized by a compact and sterically hindered structure. Its molecular formula is C9H16O[1][2]. The molecule's solubility behavior is dictated by the interplay of its constituent functional groups: a polar carbonyl (C=O) group and a non-polar moiety comprising a cyclobutyl ring and a neopentyl-like backbone.

Theoretical Framework: Predicting Solubility through Intermolecular Forces

The principle of "like dissolves like" is the cornerstone for understanding the solubility of 3-Cyclobutyl-2,2-dimethylpropanal[10]. This principle is fundamentally based on the nature and strength of intermolecular forces between the solute and solvent molecules.

  • In Polar Solvents: The solubility in polar solvents is primarily governed by dipole-dipole interactions and hydrogen bonding.

    • Dipole-Dipole Interactions: The polar carbonyl group of the aldehyde interacts with the dipolar molecules of polar aprotic solvents (e.g., acetone, ethyl acetate)[6][8].

    • Hydrogen Bonding: In polar protic solvents (e.g., alcohols), the aldehyde's carbonyl oxygen can accept hydrogen bonds from the solvent's hydroxyl group. While aldehydes cannot form hydrogen bonds with themselves, their ability to accept them from other molecules is a key determinant of their solubility in such solvents[3][4][5][6].

  • In Non-Polar Solvents: In non-polar solvents (e.g., hexane, toluene), the dominant intermolecular forces are London dispersion forces. The large, non-polar hydrocarbon portion of 3-Cyclobutyl-2,2-dimethylpropanal facilitates favorable interactions with these solvents, leading to good solubility[6].

The interplay of these forces is visually represented in the following logical diagram:

G cluster_solute 3-Cyclobutyl-2,2-dimethylpropanal cluster_solvents Solvent Types cluster_interactions Governing Intermolecular Forces Solute C9H16O PolarGroup Carbonyl Group (C=O) (Polar, H-bond acceptor) Solute->PolarGroup possesses NonPolarGroup Cyclobutyl & Dimethylpropyl Groups (Non-polar) Solute->NonPolarGroup possesses HBonding Hydrogen Bonding & Dipole-Dipole Interactions PolarGroup->HBonding drives interaction with Dispersion London Dispersion Forces NonPolarGroup->Dispersion drives interaction with PolarSolvent Polar Solvents (e.g., Methanol, Acetone) SolubilityOutcomeP Predicted Good to Moderate Solubility PolarSolvent->SolubilityOutcomeP leads to NonPolarSolvent Non-Polar Solvents (e.g., Hexane, Toluene) SolubilityOutcomeNP Predicted High Solubility NonPolarSolvent->SolubilityOutcomeNP leads to HBonding->PolarSolvent in Dispersion->NonPolarSolvent in

Caption: Logical relationship between molecular structure and solubility.

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility profile, the isothermal shake-flask method is the gold standard, known for its reliability and accuracy in measuring thermodynamic solubility[11][12][13][14]. This section details a robust protocol for this purpose.

Materials and Equipment
  • Solute: 3-Cyclobutyl-2,2-dimethylpropanal (purity >98%)

  • Solvents: A selection of polar and non-polar organic solvents (HPLC grade or equivalent).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Scintillation vials (20 mL) with PTFE-lined caps

    • Thermostatically controlled shaker bath or incubator

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow

The experimental workflow is designed to ensure the system reaches equilibrium and that the measured concentration represents the true solubility at the specified temperature.

G A 1. Preparation of Solvent Systems B 2. Addition of Excess Solute A->B to scintillation vials C 3. Equilibration B->C Vigorous shaking at constant T (e.g., 24-48h) D 4. Phase Separation C->D Centrifugation/Filtration E 5. Sample Dilution D->E Aliquoting the supernatant F 6. Quantitative Analysis (HPLC/UV-Vis) E->F Preparation for analysis G 7. Data Processing and Reporting F->G Concentration determination

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Exploratory

Material Safety Data Sheet (SDS) and toxicity profile for 3-Cyclobutyl-2,2-dimethylpropanal

An In-Depth Technical Guide to the Material Safety Data Sheet (SDS) and Toxicity Profile of 3-Cyclobutyl-2,2-dimethylpropanal Introduction 3-Cyclobutyl-2,2-dimethylpropanal (CAS No: 1936119-86-6; EC No: 897-153-6) is an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Material Safety Data Sheet (SDS) and Toxicity Profile of 3-Cyclobutyl-2,2-dimethylpropanal

Introduction

3-Cyclobutyl-2,2-dimethylpropanal (CAS No: 1936119-86-6; EC No: 897-153-6) is an aldehyde characterized by a cyclobutyl moiety and a neopentyl-like backbone.[1][2] As with any novel chemical entity in research and development, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring the safety of laboratory personnel and for guiding its potential applications. This document provides a comprehensive overview of the available safety information, akin to a Material Safety Data Sheet (SDS), and outlines a strategic framework for a comprehensive toxicological evaluation, addressing the current gaps in publicly available data.

Part 1: Comprehensive Safety and Handling Profile

This section synthesizes the known safety data for 3-Cyclobutyl-2,2-dimethylpropanal into a practical guide for laboratory use, grounded in the principles of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Chemical Identification

A clear identification of the substance is the foundation of chemical safety.

IdentifierValueSource
IUPAC Name 3-cyclobutyl-2,2-dimethylpropanal[1]
CAS Number 1936119-86-6[1][2]
EC Number 897-153-6[1][2]
Molecular Formula C₉H₁₆O[1]
Molecular Weight 140.22 g/mol [1]
Chemical Structure CC(C)(CC1CCC1)C=O (SMILES)[1]
GHS Hazard Profile and Classification

Based on notifications to the European Chemicals Agency (ECHA), 3-Cyclobutyl-2,2-dimethylpropanal is classified with the following hazards.[1][3]

Hazard ClassCategoryHazard StatementPictogram
Flammable Liquids4H227: Combustible liquidNone
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07

Signal Word: Warning [1][3]

GHS_Profile cluster_main GHS Hazard Profile for 3-Cyclobutyl-2,2-dimethylpropanal cluster_hazards Hazard Statements main_node 3-Cyclobutyl-2,2-dimethylpropanal Signal Word: Warning Pictogram: GHS07 (Exclamation Mark) h315 H315 Causes skin irritation main_node:pictogram->h315 h319 H319 Causes serious eye irritation main_node:pictogram->h319 h335 H335 May cause respiratory irritation main_node:pictogram->h335 h227 H227 Combustible liquid

Caption: GHS Hazard Overview.

Selected Precautionary Statements: [3][4][5][6] A curated selection of precautionary statements is essential for practical laboratory safety.

  • Prevention (P2xx):

    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

    • P261: Avoid breathing mist or vapours.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response (P3xx):

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER/doctor if you feel unwell.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • Storage (P4xx):

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal (P5xx):

    • P501: Dispose of contents/container to an approved waste disposal plant.

Emergency Response and First-Aid Measures

Rapid and correct response to exposure is critical.

  • Inhalation: If vapours are inhaled, immediately move the affected person to fresh air and ensure they are comfortable for breathing.[3] If respiratory symptoms (coughing, wheezing, shortness of breath) occur or persist, seek medical attention.[7]

  • Skin Contact: This compound causes skin irritation.[1] Upon contact, immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[5] If irritation develops and persists, seek medical advice.[4]

  • Eye Contact: This compound causes serious eye irritation.[1] In case of eye contact, immediately rinse cautiously with water for several minutes.[5] If the individual wears contact lenses, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, it is imperative to get medical advice/attention from an ophthalmologist.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures
  • Fire-Fighting: As a combustible liquid (Flash Point > 60°C and ≤ 93°C), it can ignite if heated.

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8]

    • Specific Hazards: Vapours are heavier than air and may travel along the ground to a distant ignition source. Containers may build up pressure if heated, leading to a risk of bursting.

  • Accidental Release:

    • Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Avoid breathing vapours and prevent contact with skin and eyes. Remove all sources of ignition.

    • Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material using non-sparking tools and place it into a suitable, labeled container for disposal by an approved waste disposal facility.[8][9]

Laboratory Handling, Storage, and Personal Protection

The causality behind handling protocols is to minimize all potential routes of exposure.

  • Engineering Controls: All manipulations of 3-Cyclobutyl-2,2-dimethylpropanal should be performed in a certified chemical fume hood to control inhalation exposure.[7][9] An eyewash station and safety shower must be readily accessible.[10]

  • Personal Protective Equipment (PPE): A risk assessment should guide the selection of PPE.

    • Eye/Face Protection: Wear chemical safety goggles that meet EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash-prone operations.[11][12]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use. A flame-resistant lab coat should be worn, with closed-toe shoes and long trousers.[12][13]

    • Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapour cartridges may be required.[14]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[8] Keep in a designated flammable storage cabinet, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][15]

Part 2: Toxicological Profile and Strategic Assessment

A complete, experimentally-derived toxicity profile for 3-Cyclobutyl-2,2-dimethylpropanal is not available in the public domain. The GHS classification provides a foundational understanding, but for drug development or significant research use, a more detailed assessment is required. This section outlines the known profile and proposes a scientifically sound, tiered strategy to address the data gaps.

Summary of Known Toxicological Endpoints

The current toxicological profile is inferred from the GHS hazard classifications, which are themselves based on submitted data or structural analogies.

  • Acute Toxicity: While no specific LD50 values are published, the absence of an acute toxicity classification suggests low acute toxicity via oral, dermal, or inhalation routes.

  • Skin Irritation (GHS Category 2): This classification indicates that the substance is predicted to cause reversible inflammatory changes to the skin following application.[16]

  • Eye Irritation (GHS Category 2A): This classification suggests the substance can produce reversible changes in the eye, such as redness, swelling, and corneal opacity, which are fully reversible within 21 days of observation.[17]

  • Respiratory Irritation (STOT SE 3): This indicates transient, irritant effects on the respiratory tract following inhalation.[1]

Addressing Data Gaps: A Tiered Toxicological Testing Strategy

For a compound at the research or early development stage, a tiered, weight-of-evidence approach is scientifically and ethically appropriate. This strategy prioritizes in vitro and in silico methods to guide and potentially replace in vivo testing, in line with the principles of the 3Rs (Replacement, Reduction, Refinement).

Tiered_Toxicity_Testing cluster_tier1 Tier 1: In Vitro & In Silico Assessment cluster_tier2 Tier 2: In Vivo Acute Toxicity cluster_tier3 Tier 3: Further Studies (If Warranted) in_silico In Silico Assessment (QSAR & Read-Across) genotox Genotoxicity Screening (Ames & Micronucleus Assays) irritation Irritation Confirmation (RhE & BCOP Assays) decision1 Genotoxicity or Irritation Concern? irritation->decision1 acute_oral Acute Oral Toxicity (OECD 423 - Limit Test) decision2 Significant Exposure Potential? acute_oral->decision2 repeated_dose Repeated-Dose Toxicity repro_dev Reproductive/Developmental Toxicity repeated_dose->repro_dev decision1->acute_oral Yes decision2->repeated_dose Yes

Caption: Proposed Tiered Toxicity Testing Workflow.

The goal of Tier 1 is to gather a maximum amount of data without the use of live animals.

A. In Silico Assessment (Computational Toxicology)

  • Rationale: Before any laboratory work, computational methods can predict potential liabilities. Quantitative Structure-Activity Relationship (QSAR) models for aldehydes can provide estimates of toxicity.[18][19][20] A read-across assessment, using a framework like the ECHA Read-Across Assessment Framework (RAAF), can leverage toxicity data from structurally similar chemicals to fill data gaps.[21][22][23] This requires a robust justification based on structural similarity and predicted metabolic pathways.[24][25]

  • Methodology:

    • Identify structurally similar analogues (e.g., other C9-aldehydes, compounds with a cyclobutyl ring).

    • Gather available toxicological data for these analogues from databases (e.g., ECHA, PubChem).

    • Use QSAR software (e.g., OECD QSAR Toolbox) to predict endpoints like mutagenicity, skin sensitization, and aquatic toxicity.

    • Construct a read-across hypothesis based on the principle that the toxicological profile will be similar to the closest analogues.

B. Genotoxicity Screening

  • Rationale: Assessing mutagenic potential is a critical early step. A standard battery of two in vitro tests covering different endpoints (gene mutation and chromosomal damage) is required by most regulatory agencies.[26]

  • Key Experiments:

    • Bacterial Reverse Mutation (Ames) Test (OECD 471): Detects gene mutations (point mutations and frameshifts).[27][28]

    • In Vitro Mammalian Cell Micronucleus Test (OECD 487): Detects both chromosome breaking (clastogenic) and chromosome lagging (aneugenic) events.[29][30][31][32][33]

C. Irritation Potential Confirmation

  • Rationale: The GHS classifications for skin and eye irritation can be confirmed and refined using validated non-animal methods. These assays use reconstructed human tissues, providing high relevance to human health.

  • Key Experiments:

    • In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439): This test uses a 3D model of human epidermis. A substance is classified as an irritant if it reduces tissue viability below 50%.[2][16][34][35][36]

    • Serious Eye Damage/Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437): This test uses corneas from slaughtered cattle to measure changes in opacity and permeability, which correlate with severe eye irritation and damage.[1][17][37][38][39]

Exemplar Experimental Protocol: In Vitro Skin Irritation (OECD TG 439)

This protocol provides a detailed, step-by-step methodology for assessing the skin irritation potential of 3-Cyclobutyl-2,2-dimethylpropanal.

  • Tissue Culture Preparation:

    • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™) are received and pre-incubated in maintenance medium at 37°C, 5% CO₂ overnight as per the manufacturer's instructions. This allows the tissues to equilibrate.

  • Test Substance Application:

    • The test substance, 3-Cyclobutyl-2,2-dimethylpropanal (liquid), is applied topically and uniformly to the surface of the RhE tissue. Typically, 30 µL of the neat substance is applied.

    • A negative control (e.g., Phosphate-Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel on separate tissues to ensure the test system is functioning correctly.

  • Exposure and Incubation:

    • The tissues are exposed to the test substance for a defined period, typically 60 minutes, at 37°C, 5% CO₂.

  • Rinsing and Post-Incubation:

    • After exposure, the test substance is thoroughly rinsed from the tissue surface with buffer solution.

    • The tissues are then transferred to fresh maintenance medium and incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Following the post-incubation period, tissues are transferred to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells in the tissue reduce the yellow MTT tetrazolium salt to a purple formazan precipitate via mitochondrial reductase enzymes.

    • The tissues are incubated with MTT for 3 hours.

  • Formazan Extraction and Measurement:

    • The purple formazan is extracted from the tissues using an organic solvent (e.g., isopropanol).

    • The optical density (OD) of the extracted formazan solution is measured using a spectrophotometer at 570 nm.

  • Data Interpretation:

    • The cell viability for each tissue is expressed as a percentage relative to the negative control-treated tissues (% Viability = [OD_test / OD_negative_control] x 100).

    • Classification: If the mean tissue viability is ≤ 50%, 3-Cyclobutyl-2,2-dimethylpropanal is classified as a skin irritant (GHS Category 2). If the viability is > 50%, it is considered a non-irritant.[16]

If results from Tier 1 (e.g., positive genotoxicity signals) or the intended use of the compound (e.g., high potential for human oral exposure) raise further concerns, limited and ethically-reviewed in vivo studies may be warranted.

  • Rationale: To determine a substance's acute toxicity class for regulatory classification and to inform on potential target organs of toxicity.

  • Key Experiment:

    • Acute Oral Toxicity – Acute Toxic Class Method (OECD 423): This method uses a stepwise procedure with a small number of animals (typically rats) to assign a GHS classification for acute toxicity, rather than calculating a precise LD50.[40][41][42][43][44] A limit test at 2000 mg/kg is often performed first to determine if the substance has very low toxicity.

Conclusion

3-Cyclobutyl-2,2-dimethylpropanal is a combustible liquid that is a confirmed irritant to the skin, eyes, and respiratory system. While this information is sufficient for establishing safe laboratory handling procedures, it constitutes an incomplete toxicological profile. For researchers and developers, particularly in the pharmaceutical and specialty chemical fields, the path forward requires a systematic, modern approach to toxicity assessment. By employing the tiered strategy outlined in this guide—prioritizing robust in vitro and in silico methodologies—the critical data gaps for this compound can be filled efficiently and ethically, providing the comprehensive safety understanding necessary for continued development.

References

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  • OECD (2013). Test Guideline No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing, Paris. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

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  • OECD (2020). Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD Publishing, Paris. [Link]

  • OECD (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing, Paris. [Link]

  • OECD (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing, Paris. [Link]

  • Patel, M., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Peira Scientific Instruments. Eye irritation test according to OECD Test Guideline 437. [Link]

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  • UNECE. List of GHS Hazard and Precautionary Statements. [Link]

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Foundational

The Cyclobutyl Aliphatic Aldehyde: A Compact and Versatile Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Value of Three-Dimensionality in Medicinal Chemistry In the landscape of early-stage drug discovery, the quest...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Three-Dimensionality in Medicinal Chemistry

In the landscape of early-stage drug discovery, the quest for novel molecular scaffolds that confer improved pharmacological properties is a paramount objective. Historically, medicinal chemistry has heavily relied on flat, aromatic structures. However, the contemporary consensus is that increasing the three-dimensional character of drug candidates, often measured by the fraction of sp³-hybridized carbons (Fsp³), correlates with higher clinical success rates.[1] Saturated carbocycles, particularly small, strained rings, have emerged as powerful tools for escaping "flatland," and among these, the cyclobutane motif offers a unique and advantageous profile.[2][3]

This guide focuses on the utility of cyclobutyl aliphatic aldehydes as versatile building blocks in drug discovery. The cyclobutane ring provides a rigid, three-dimensional scaffold that can improve metabolic stability, fine-tune physicochemical properties, and serve as a bioisosteric replacement for less favorable groups.[1][2][3] The appended aldehyde functionality serves as a highly reactive and versatile chemical handle, allowing for a wide array of subsequent chemical transformations to rapidly build molecular complexity and explore chemical space. This combination makes cyclobutyl aliphatic aldehydes a compelling starting point for the synthesis of innovative therapeutics.

The Unique Physicochemical Profile of the Cyclobutyl Moiety

The decision to incorporate a cyclobutyl ring into a drug candidate is driven by its distinct structural and chemical properties, which can translate directly into improved drug-like characteristics.

Conformational Rigidity and Vectorial Projection: Unlike flexible alkyl chains or larger cycloalkanes, the cyclobutane ring exists in a puckered conformation.[2][3][4] This conformational rigidity is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target. It allows medicinal chemists to project substituents in well-defined vectors, enabling more precise and optimized interactions within a protein's binding pocket. This can lead to significant gains in both potency and selectivity.[2][4]

Metabolic Stability: Aromatic rings and gem-dimethyl groups are common sites of oxidative metabolism by cytochrome P450 enzymes. The replacement of these motifs with a cyclobutane ring often leads to a significant enhancement in metabolic stability.[1][4][5] The C-H bonds on a cyclobutane ring are generally less susceptible to enzymatic oxidation, which can increase a compound's half-life and bioavailability.[5] For instance, the replacement of a metabolically vulnerable cyclohexane with a difluorocyclobutanyl group was a key strategy in the development of the FDA-approved IDH1 inhibitor, Ivosidenib.[4]

Bioisosterism and Property Modulation: The cyclobutyl group is an effective bioisostere for a variety of common chemical groups, including phenyl rings, gem-dimethyl groups, and alkynes.[1][2] This replacement can favorably modulate key physicochemical properties:

  • Increased Fsp³ Character: As a saturated scaffold, it inherently increases the three-dimensionality of a molecule.[1]

  • Reduced Lipophilicity: Replacing an aromatic ring with a cyclobutane typically lowers the lipophilicity (LogP), which can improve aqueous solubility and reduce off-target toxicities.

  • Improved Solubility: The non-planar nature of the cyclobutyl ring disrupts crystal lattice packing compared to flat aromatic systems, often leading to better solubility.[6]

The following table summarizes a conceptual comparison of properties when replacing a phenyl ring with a cyclobutyl ring, a common strategy in medicinal chemistry.

PropertyPhenyl GroupCyclobutyl GroupRationale for Improvement
Geometry PlanarPuckered, 3DEnhances binding pocket complementarity; escapes "flatland" of many failed drugs.[1]
Metabolism Prone to oxidation (e.g., hydroxylation)Generally more stable to oxidationBlocks common metabolic pathways, increasing compound half-life.[1][5]
Solubility Lower (due to π-stacking)HigherDisruption of crystal packing forces leads to better aqueous solubility.[6]
Lipophilicity (LogP) HigherLowerReduces potential for promiscuous binding and related off-target toxicity.
Fsp³ Character 01Correlates with higher probability of clinical success.[1]

Synthetic Accessibility and Key Transformations

The utility of any building block is contingent upon its accessibility and the reliability of its subsequent chemical reactions. Cyclobutanecarboxaldehyde, the parent cyclobutyl aliphatic aldehyde, is commercially available and can be synthesized through robust oxidation protocols from the corresponding alcohol, cyclobutane methanol.[7]

The aldehyde group is a cornerstone of organic synthesis due to its wide range of accessible transformations. This versatility allows for the rapid generation of diverse compound libraries from a single cyclobutyl aldehyde starting material.

Core Reactions for Library Synthesis

The diagram below illustrates the central role of a cyclobutyl aliphatic aldehyde in accessing diverse chemical scaffolds through key chemical transformations.

G cluster_start Core Building Block cluster_products Resulting Scaffolds Start Cyclobutyl Aliphatic Aldehyde ReductiveAmination Reductive Amination Start->ReductiveAmination R₂NH, [H] Wittig Wittig Olefination Start->Wittig Ph₃P=CHR' Grignard Grignard / Organolithium Addition Start->Grignard R'MgBr or R'Li Aldol Aldol Condensation Start->Aldol Ketone, Base/Acid Amine Substituted Amines ReductiveAmination->Amine Alkene Alkenes Wittig->Alkene Alcohol Secondary Alcohols Grignard->Alcohol Enone α,β-Unsaturated Ketones Aldol->Enone

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Guide to the Synthesis and Utility of 3-Cyclobutyl-2,2-dimethylpropanal in Organic Chemistry

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and application of 3-cyclobutyl-2,2-dimethylpropanal, a valuable buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and application of 3-cyclobutyl-2,2-dimethylpropanal, a valuable building block in modern organic synthesis. While specific literature on this compound is emerging, this guide presents robust, step-by-step protocols for its plausible synthesis and subsequent transformations. These protocols are grounded in established, peer-reviewed synthetic methodologies and are designed to be self-validating. This guide explains the causal reasoning behind experimental choices, ensuring both technical accuracy and practical utility.

Introduction: The Synthetic Potential of 3-Cyclobutyl-2,2-dimethylpropanal

The cyclobutane motif is of growing interest in medicinal chemistry as it can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and enhanced binding affinity.[1][2] 3-Cyclobutyl-2,2-dimethylpropanal, with its sterically hindered aldehyde functionality and adjacent quaternary center, presents a unique scaffold for the introduction of the cyclobutyl moiety into more complex molecular architectures. This guide details a reliable synthetic route to this aldehyde and explores its utility in key organic transformations, including reduction, olefination, and reductive amination.

Synthesis of 3-Cyclobutyl-2,2-dimethylpropanal

A plausible and efficient synthesis of 3-cyclobutyl-2,2-dimethylpropanal can be envisioned through a two-step sequence starting from commercially available isobutyraldehyde and cyclobutylmethyl bromide. The initial step involves an enolate alkylation, followed by oxidation of the resulting alcohol to the target aldehyde.

Step 1: Synthesis of 3-Cyclobutyl-2,2-dimethylpropan-1-ol

This step involves the formation of a lithium enolate from isobutyraldehyde, which is then alkylated with cyclobutylmethyl bromide. The resulting aldehyde is immediately reduced in situ to the corresponding alcohol to prevent side reactions.

Protocol 2.1: Synthesis of 3-Cyclobutyl-2,2-dimethylpropan-1-ol

Reagent/MaterialMolecular Weight ( g/mol )AmountMolesEquivalents
Diisopropylamine101.1915.4 mL0.111.1
Tetrahydrofuran (THF), anhydrous-200 mL--
n-Butyllithium (2.5 M in hexanes)64.0640 mL0.101.0
Isobutyraldehyde72.119.1 mL0.101.0
Cyclobutylmethyl bromide149.0314.9 g0.101.0
Sodium borohydride (NaBH₄)37.834.54 g0.121.2
Methanol32.0450 mL--
Diethyl ether-300 mL--
1 M Hydrochloric acid-150 mL--
Saturated sodium bicarbonate solution-100 mL--
Brine-100 mL--
Anhydrous magnesium sulfate----

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (200 mL) and diisopropylamine (15.4 mL, 0.11 mol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.10 mol) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Add isobutyraldehyde (9.1 mL, 0.10 mol) dropwise to the LDA solution. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve cyclobutylmethyl bromide (14.9 g, 0.10 mol) in 20 mL of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add methanol (50 mL) to the reaction mixture.

  • In portions, add sodium borohydride (4.54 g, 0.12 mol) to the cooled solution. Stir for 2 hours at 0 °C.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (150 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 3-cyclobutyl-2,2-dimethylpropan-1-ol as a colorless oil.

Step 2: Oxidation to 3-Cyclobutyl-2,2-dimethylpropanal

The synthesized alcohol is then oxidized to the target aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) to avoid over-oxidation to the carboxylic acid.

Protocol 2.2: Oxidation to 3-Cyclobutyl-2,2-dimethylpropanal

Reagent/MaterialMolecular Weight ( g/mol )AmountMolesEquivalents
3-Cyclobutyl-2,2-dimethylpropan-1-ol142.2414.2 g0.101.0
Pyridinium chlorochromate (PCC)215.5632.3 g0.151.5
Dichloromethane (DCM), anhydrous-200 mL--
Celite®-20 g--
Diethyl ether-300 mL--

Procedure:

  • To a 500 mL round-bottom flask, add anhydrous dichloromethane (200 mL) and pyridinium chlorochromate (32.3 g, 0.15 mol).

  • Add a solution of 3-cyclobutyl-2,2-dimethylpropan-1-ol (14.2 g, 0.10 mol) in 50 mL of anhydrous dichloromethane dropwise to the PCC suspension.

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (300 mL) and pass it through a short plug of Celite® to remove the chromium salts.

  • Wash the Celite® pad with additional diethyl ether (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 3-cyclobutyl-2,2-dimethylpropanal as a colorless liquid.[3]

Synthesis of 3-Cyclobutyl-2,2-dimethylpropanal isobutyraldehyde Isobutyraldehyde intermediate_alcohol 3-Cyclobutyl-2,2-dimethylpropan-1-ol isobutyraldehyde->intermediate_alcohol 1. LDA, THF, -78 °C 2. Cyclobutylmethyl bromide 3. NaBH4, MeOH cyclobutylmethyl_bromide Cyclobutylmethyl Bromide final_aldehyde 3-Cyclobutyl-2,2-dimethylpropanal intermediate_alcohol->final_aldehyde PCC, DCM

Caption: Synthetic scheme for 3-cyclobutyl-2,2-dimethylpropanal.

Application Protocols

The following protocols detail the use of 3-cyclobutyl-2,2-dimethylpropanal in common and synthetically valuable organic transformations.

Protocol 1: Reduction to 3-Cyclobutyl-2,2-dimethylpropan-1-ol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.[4][5]

Protocol 3.1: Reduction of 3-Cyclobutyl-2,2-dimethylpropanal

Reagent/MaterialMolecular Weight ( g/mol )AmountMolesEquivalents
3-Cyclobutyl-2,2-dimethylpropanal140.227.01 g0.051.0
Methanol32.04100 mL--
Sodium borohydride (NaBH₄)37.832.27 g0.061.2
1 M Hydrochloric acid-50 mL--
Diethyl ether-150 mL--
Saturated sodium bicarbonate solution-50 mL--
Brine-50 mL--
Anhydrous magnesium sulfate----

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-cyclobutyl-2,2-dimethylpropanal (7.01 g, 0.05 mol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.27 g, 0.06 mol) in small portions.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL) at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclobutyl-2,2-dimethylpropan-1-ol. Further purification can be achieved by vacuum distillation.[6]

Reduction of Aldehyde aldehyde 3-Cyclobutyl-2,2-dimethylpropanal alcohol 3-Cyclobutyl-2,2-dimethylpropan-1-ol aldehyde->alcohol NaBH4, MeOH

Caption: Reduction of the title aldehyde to the primary alcohol.

Protocol 2: Wittig Olefination

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[7][8] This protocol describes the conversion of 3-cyclobutyl-2,2-dimethylpropanal to 3-cyclobutyl-2,2-dimethyl-1-propene.

Protocol 3.2: Wittig Olefination of 3-Cyclobutyl-2,2-dimethylpropanal

Reagent/MaterialMolecular Weight ( g/mol )AmountMolesEquivalents
Methyltriphenylphosphonium bromide357.2321.4 g0.061.2
Tetrahydrofuran (THF), anhydrous-150 mL--
n-Butyllithium (2.5 M in hexanes)64.0624 mL0.061.2
3-Cyclobutyl-2,2-dimethylpropanal140.227.01 g0.051.0
Pentane-200 mL--
Water-100 mL--
Brine-100 mL--
Anhydrous magnesium sulfate----

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (21.4 g, 0.06 mol) and anhydrous tetrahydrofuran (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (24 mL of a 2.5 M solution in hexanes, 0.06 mol) dropwise. A deep yellow-orange color indicates the formation of the ylide. Stir for 1 hour at 0 °C.

  • Add a solution of 3-cyclobutyl-2,2-dimethylpropanal (7.01 g, 0.05 mol) in 20 mL of anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water (100 mL).

  • Extract the product with pentane (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile).

  • The triphenylphosphine oxide byproduct can be largely removed by precipitation from the pentane solution at low temperature. Further purification of the alkene can be achieved by column chromatography on silica gel using pentane as the eluent.

Wittig Olefination aldehyde 3-Cyclobutyl-2,2-dimethylpropanal alkene 3-Cyclobutyl-2,2-dimethyl-1-propene aldehyde->alkene ylide Ph3P=CH2 ylide->alkene byproduct Ph3P=O

Caption: Wittig olefination of the title aldehyde.

Protocol 3: Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[9] This protocol details the synthesis of N-benzyl-3-cyclobutyl-2,2-dimethylpropan-1-amine.

Protocol 3.3: Reductive Amination of 3-Cyclobutyl-2,2-dimethylpropanal

Reagent/MaterialMolecular Weight ( g/mol )AmountMolesEquivalents
3-Cyclobutyl-2,2-dimethylpropanal140.227.01 g0.051.0
Benzylamine107.155.4 mL0.051.0
Dichloroethane (DCE)-150 mL--
Sodium triacetoxyborohydride211.9412.7 g0.061.2
Acetic acid60.052.9 mL0.051.0
Saturated sodium bicarbonate solution-100 mL--
Dichloromethane (DCM)-150 mL--
Brine-100 mL--
Anhydrous sodium sulfate----

Procedure:

  • To a 250 mL round-bottom flask, add 3-cyclobutyl-2,2-dimethylpropanal (7.01 g, 0.05 mol), benzylamine (5.4 mL, 0.05 mol), and dichloroethane (150 mL).

  • Add acetic acid (2.9 mL, 0.05 mol) and stir the mixture for 30 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (12.7 g, 0.06 mol) in portions over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-benzyl-3-cyclobutyl-2,2-dimethylpropan-1-amine.

Reductive Amination aldehyde 3-Cyclobutyl-2,2-dimethylpropanal amine N-benzyl-3-cyclobutyl-2,2-dimethylpropan-1-amine aldehyde->amine 1. Benzylamine, Acetic Acid 2. NaBH(OAc)3, DCE benzylamine Benzylamine

Caption: Reductive amination of the title aldehyde.

Safety and Handling

3-Cyclobutyl-2,2-dimethylpropanal is a combustible liquid and may cause skin, eye, and respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The reagents used in these protocols, such as n-butyllithium and sodium borohydride, are hazardous and require careful handling according to established laboratory safety procedures.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis and derivatization of 3-cyclobutyl-2,2-dimethylpropanal. These methods, based on well-established and reliable organic transformations, should enable researchers to access and utilize this valuable synthetic building block in their research and development endeavors. The versatility of the aldehyde functional group allows for a wide range of subsequent modifications, making 3-cyclobutyl-2,2-dimethylpropanal a key intermediate for the synthesis of novel cyclobutane-containing molecules.

References

  • PubChem. (n.d.). 3-Cyclobutyl-2,2-dimethylpropanal. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-cyclobutyl-2,2-dimethylpropanal (C9H16O). Retrieved from [Link]

  • NextSDS. (n.d.). 3-cyclobutyl-2,2-dimethylpropan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl 2-(2-chlorophenyl)-2-methylpropanoate. Retrieved from [Link]

  • SynArchive. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methylene-4-isopropyl-1,1-cyclopentanedicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • Morken, J. P., et al. (2022). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Chemical Science, 14(4), 963-969.
  • ChemRxiv. (2021).
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • NextSDS. (n.d.). 3-cyclobutyl-2,2-dimethylpropan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412.
  • Journal of the American Oil Chemists' Society. (1982). 3-Cyclohexylpropanal and 3-Cyclohexylbutanal as Raw Materials for Fragrant Compounds. Journal of the American Oil Chemists' Society, 59(3), 158-161.
  • Master Organic Chemistry. (2017, September 1).
  • NIST. (n.d.). 3-Pentanol, 2,2-dimethyl-. NIST Chemistry WebBook.
  • Journal of Medicinal Chemistry. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 63(15), 8409-8422.
  • Pearson. (n.d.). What alcohols are obtained from the reduction of the following compounds with sodium borohydride? a. 2-methylpropanal b. cyclohexanone.
  • Google Patents. (n.d.). US4751307A - Wittig-reaction processes.
  • European Patent Office. (n.d.).
  • Benchchem. (n.d.). Spectroscopic Profile of 3-Cyclopentylbutan-2-ol: An In-depth Technical Guide.
  • Vaia. (n.d.). stereochemistry of the products of reduction depends on the reagent used,as you learned in Sections 20.5 and 20.6. With this in mind, how would you convert3,3-dimethylbutan-2-one.
  • Organic Process Research & Development. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 846-865.
  • Atmospheric Chemistry and Physics. (2025).
  • Google Patents. (n.d.).
  • NextSDS. (n.d.).
  • PubChem. (n.d.). 3-Cyclobutylpropanal.
  • Master Organic Chemistry. (2023, October 18).

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Application

Application Notes and Protocols for the Reductive Amination of 3-Cyclobutyl-2,2-dimethylpropanal

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Sterically Hindered Aldehydes in Amine Synthesis Reductive amination stands as a cornerstone transformation in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Aldehydes in Amine Synthesis

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry and drug development, offering a reliable and versatile method for the synthesis of a diverse array of amine-containing molecules.[1][2][3] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, is celebrated for its operational simplicity and broad applicability.[1][2][3] In the pharmaceutical industry, it is estimated that approximately a quarter of all carbon-nitrogen bond-forming reactions are achieved through reductive amination.[1][3]

However, the efficiency of this reaction can be significantly hampered by steric hindrance around the carbonyl group. The substrate of interest, 3-Cyclobutyl-2,2-dimethylpropanal, presents a notable challenge due to the presence of a neopentyl-like quaternary carbon center adjacent to the aldehyde functionality. This steric bulk can impede the initial formation of the crucial iminium ion intermediate, leading to sluggish reactions and diminished yields. This application note provides a comprehensive guide to overcoming these challenges, detailing robust protocols and the underlying chemical principles for the successful reductive amination of 3-Cyclobutyl-2,2-dimethylpropanal.

Core Principles: Mechanism and Strategic Considerations

The reductive amination process occurs in two principal stages:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the aldehyde carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields an imine (from primary amines) or an iminium ion (from secondary amines).

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.

For sterically encumbered aldehydes like 3-Cyclobutyl-2,2-dimethylpropanal, careful selection of the reducing agent and reaction conditions is paramount to favor iminium ion reduction over the competing reduction of the starting aldehyde.

Diagram: General Mechanism of Reductive Amination

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction A Aldehyde (3-Cyclobutyl-2,2-dimethylpropanal) C Hemiaminal Intermediate A->C + Amine B Primary or Secondary Amine B->C D Imine/Iminium Ion C->D - H2O (Acid Catalyzed) F Final Amine Product D->F + [H-] E Reducing Agent E->F

Caption: The two-stage mechanism of reductive amination.

Recommended Protocols

Protocol A: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, making it particularly well-suited for the reductive amination of sterically hindered aldehydes.[4][5] Its reduced reactivity towards aldehydes and ketones minimizes the formation of alcohol byproducts, while it readily reduces the iminium ion intermediate.[4][5]

Step-by-Step Methodology:

  • To a solution of 3-Cyclobutyl-2,2-dimethylpropanal (1.0 equiv.) and the desired amine (1.1 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature under a nitrogen atmosphere.

  • For less reactive amines, the addition of acetic acid (1.0 equiv.) can catalyze imine formation.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amine TypeAmine ExampleSolventAdditiveTypical Yield
PrimaryBenzylamineDCENone85-95%
SecondaryMorpholineTHFAcetic Acid75-85%
Aniline4-MethoxyanilineDCEAcetic Acid70-80%
Protocol B: Titanium(IV) Isopropoxide Mediated Reductive Amination

For particularly challenging reductive aminations, especially with weakly nucleophilic amines, titanium(IV) isopropoxide (Ti(OiPr)₄) can be employed as a Lewis acid and an effective water scavenger, driving the equilibrium towards imine formation.[6][7][8]

Step-by-Step Methodology:

  • In a flask under a nitrogen atmosphere, dissolve the 3-Cyclobutyl-2,2-dimethylpropanal (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous ethanol.

  • Add titanium(IV) isopropoxide (2.0 equiv.) and stir the mixture at room temperature for 8-10 hours to facilitate imine formation.[6]

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 7-8 hours.[6]

  • Quench the reaction by carefully adding a 2M aqueous solution of ammonia.

  • Filter the resulting mixture to remove titanium salts and extract the filtrate with an organic solvent.

  • Perform a standard aqueous workup on the organic phase, dry, and concentrate.

  • Purify the product via column chromatography.

Amine TypeAmine ExampleSolventTypical Yield
PrimaryCyclopropylamineEthanol80-90%
SecondaryPiperidineEthanol70-80%
Protocol C: Catalytic Reductive Amination

For large-scale synthesis, catalytic reductive amination using a transition metal catalyst and a hydrogen source offers a more atom-economical and environmentally friendly alternative.[9]

Step-by-Step Methodology:

  • In a high-pressure reactor, combine 3-Cyclobutyl-2,2-dimethylpropanal (1.0 equiv.), the amine (1.2 equiv.), and a suitable catalyst (e.g., 5 mol% Pd/C) in a solvent like methanol or ethanol.

  • Pressurize the reactor with hydrogen gas (typically 1-10 bar).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.

  • Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography or distillation.

Experimental Workflow and Characterization

Diagram: Experimental Workflow

G A Reaction Setup (Aldehyde, Amine, Solvent) B Addition of Reducing Agent A->B C Reaction Monitoring (TLC/LC-MS) B->C D Aqueous Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: A typical experimental workflow for reductive amination.

Characterization of a Representative Product (N-benzyl-1-(3-cyclobutyl-2,2-dimethylpropyl)amine):

  • ¹H NMR: Expect characteristic signals for the benzylic protons, the cyclobutyl ring protons, the gem-dimethyl groups, and the methylene groups of the propanal backbone.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the aliphatic carbons of the cyclobutyl and propanal moieties, and the gem-dimethyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: Absence of the aldehyde C=O stretch (around 1720 cm⁻¹) and the presence of N-H stretching vibrations (for primary and secondary amine products).

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time or gently heat the reaction mixture.
Steric hindrance impeding imine formation.Switch to a more forceful protocol, such as the Ti(OiPr)₄ method.
Aldehyde Reduction Reducing agent is too reactive.Ensure the use of a mild reducing agent like NaBH(OAc)₃.
Imine Hydrolysis Presence of excess water.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Over-alkylation Reaction of the product amine with remaining aldehyde.Use a slight excess of the starting amine. For primary amines, consider a two-step procedure where the imine is formed first, followed by reduction.[5]

Conclusion

The reductive amination of the sterically hindered aldehyde, 3-Cyclobutyl-2,2-dimethylpropanal, can be successfully achieved through the careful selection of reagents and reaction conditions. The use of mild reducing agents like sodium triacetoxyborohydride is generally effective, while methods employing titanium(IV) isopropoxide offer a robust alternative for more challenging substrates. For larger-scale applications, catalytic reductive amination presents a green and efficient option. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently synthesize a wide range of novel amines for applications in drug discovery and beyond.

References

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

  • Recent advances on transition-metal-catalysed asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Reductive Amination Mechanism [NaBH(OAc)3]. Common Organic Chemistry. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available at: [Link]

  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]

  • Reductive amination with Titanium(IV)Isopropoxide. designer-drug.com. Available at: [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. Available at: [Link]

  • Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) Isopropoxide Mediated Reductive Amination of Ketones. ResearchGate. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Organic Chemistry Portal. Available at: [Link]

Sources

Method

Application Note: Protocols for the Nucleophilic Addition of Grignard Reagents to the Sterically Hindered Aldehyde, 3-Cyclobutyl-2,2-dimethylpropanal

Introduction: Navigating Steric Challenges in C-C Bond Formation The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the addition of an organomagnesium halid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating Steric Challenges in C-C Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the addition of an organomagnesium halide to a carbonyl compound.[1][2] This reaction transforms aldehydes into secondary alcohols, a crucial functional group interconversion in the synthesis of complex molecules and active pharmaceutical ingredients.[3][4]

However, the efficacy of the Grignard reaction can be significantly impeded when either the carbonyl electrophile or the Grignard nucleophile possesses substantial steric bulk.[5] 3-Cyclobutyl-2,2-dimethylpropanal represents a formidable synthetic challenge due to the quaternary carbon center adjacent to the aldehyde, which severely restricts access to the carbonyl carbon. This steric congestion not only slows the rate of the desired nucleophilic addition but also promotes alternative, undesired reaction pathways.[6]

The primary competing pathway in this system is the reduction of the aldehyde to the corresponding primary alcohol.[1] This occurs when the Grignard reagent possesses a β-hydrogen, which can be transferred to the carbonyl carbon via a cyclic six-membered transition state (a Meerwein–Ponndorf–Verley-type reduction).[6] This guide provides robust protocols designed to favor the nucleophilic addition pathway, delivering reliable methods for accessing novel secondary alcohols derived from this unique aldehyde.

Mechanistic Landscape: Addition vs. Reduction

The reaction of a Grignard reagent (R-MgX) with an aldehyde proceeds via nucleophilic addition.[4] The magnesium atom, a Lewis acid, coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[4] The nucleophilic carbon of the Grignard reagent then attacks the carbonyl carbon, forming a new C-C bond and a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during aqueous work-up to yield the alcohol.[4][7]

With sterically hindered substrates and Grignard reagents containing β-hydrogens (e.g., ethylmagnesium bromide), a competing reduction pathway can dominate. Understanding these divergent pathways is critical for optimizing reaction conditions.

G cluster_main Dominant Pathways in Grignard Reactions with Hindered Aldehydes cluster_add 1,2-Nucleophilic Addition cluster_red β-Hydride Transfer (Reduction) Start Aldehyde + R-MgX Intermediate Lewis Acid-Base Complex (R'-CHO•••MgXR) Start->Intermediate Coordination Add_TS Addition Transition State Intermediate->Add_TS Favored by: - Low Temperature - Less bulky R group - CeCl₃ additive Red_TS 6-Membered Cyclic Transition State Intermediate->Red_TS Favored by: - High Temperature - Bulky R group - β-Hydrogens on R Alkoxide Tetrahedral Alkoxide Intermediate Add_TS->Alkoxide Add_Product Secondary Alcohol (Product) Alkoxide->Add_Product Protonation (Work-up) Red_Alkoxide Reduced Alkoxide Intermediate Red_TS->Red_Alkoxide Red_Product Primary Alcohol (Side Product) Red_Alkoxide->Red_Product Protonation (Work-up)

Figure 1: Competing pathways for the Grignard reaction with a sterically hindered aldehyde.

Experimental Protocols

Safety Precaution: All Grignard reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) as Grignard reagents react violently with water.[3][8] Anhydrous solvents and oven-dried glassware are essential.[9] Diethyl ether is extremely flammable and should be handled with care in a well-ventilated fume hood.[8]

Protocol 1: Standard Low-Temperature Grignard Addition

This protocol is suitable for less sterically demanding Grignard reagents (e.g., Methyl-, Ethyl-, or Phenylmagnesium bromide) and serves as a baseline procedure.

Reagents and Materials:

Reagent/MaterialAmount (Example Scale)Moles (mmol)Notes
3-Cyclobutyl-2,2-dimethylpropanal1.54 g10.0Substrate (1.0 eq)
Grignard Reagent (e.g., 3.0 M EtMgBr in Et₂O)4.0 mL12.0Nucleophile (1.2 eq)
Anhydrous Diethyl Ether (Et₂O) or THF50 mL-Solvent
Saturated Aqueous Ammonium Chloride (NH₄Cl)30 mL-Quenching solution
Anhydrous Magnesium Sulfate (MgSO₄)~5 g-Drying agent
Oven-dried, three-neck round-bottom flask (100 mL)1-Reaction vessel
Magnetic stirrer, stir bar, inert gas line, septa, syringes--Standard equipment

Step-by-Step Methodology:

  • Setup: Assemble the oven-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser (with an inert gas inlet), and a rubber septum. Purge the entire system with dry nitrogen or argon for 15-20 minutes.

  • Reagent Addition: Using a syringe, add the Grignard reagent solution (4.0 mL) to the reaction flask, followed by 20 mL of anhydrous diethyl ether. Cool the stirred solution to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the 3-cyclobutyl-2,2-dimethylpropanal (1.54 g) in 30 mL of anhydrous diethyl ether. Draw this solution into a syringe and add it dropwise to the cold, stirring Grignard solution over 30 minutes via a syringe pump for precise control.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to slowly warm to room temperature and stirred overnight.[5]

  • Work-up (Quenching): Cool the reaction mixture back down to 0 °C. Slowly and carefully add the saturated aqueous NH₄Cl solution (30 mL) dropwise to quench the reaction. A white precipitate (magnesium salts) will form.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of diethyl ether.

  • Purification: Combine all organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude alcohol product can then be purified by flash column chromatography on silica gel.

Protocol 2: Optimized Protocol with Cerium(III) Chloride (Luche-Type Conditions)

This protocol is highly recommended for sterically demanding Grignard reagents or when Protocol 1 results in significant reduction byproducts. The in-situ formation of an organocerium reagent enhances nucleophilicity and suppresses the basicity of the organometallic species.[9]

Additional Reagents:

Reagent/MaterialAmount (Example Scale)Moles (mmol)Notes
Anhydrous Cerium(III) Chloride (CeCl₃)3.2 g13.0Lewis Acid Additive (1.3 eq)
Anhydrous Tetrahydrofuran (THF)60 mL-Preferred solvent for this procedure

Step-by-Step Methodology:

  • CeCl₃ Preparation: Add anhydrous CeCl₃ (3.2 g) and a stir bar to an oven-dried flask. Heat gently under high vacuum for 1-2 hours to remove any trace water, then backfill with an inert gas. Add 30 mL of anhydrous THF and stir vigorously for 2-4 hours until a fine, milky suspension is formed. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: To the cold CeCl₃ suspension, add the Grignard reagent (e.g., 3.0 M EtMgBr, 4.0 mL) dropwise. Stir the mixture at -78 °C for 1 hour. This allows for the transmetalation to form the organocerium species.

  • Substrate Addition: Dissolve the 3-cyclobutyl-2,2-dimethylpropanal (1.54 g) in 30 mL of anhydrous THF. Add this solution dropwise to the cold organocerium reagent over 30 minutes.

  • Reaction: Stir the reaction at -78 °C for 3 hours. Monitor by TLC. If necessary, the reaction can be allowed to warm slowly to -40 °C.

  • Work-up and Purification: Quench the reaction at low temperature with saturated aqueous NH₄Cl. Follow the extraction and purification steps as described in Protocol 1.

Data Presentation and Expected Outcomes

The choice of Grignard reagent and protocol will significantly impact the product distribution. The following table provides an estimation based on established principles of steric hindrance and reactivity.

Grignard Reagent (R-MgX)Protocol UsedExpected Major ProductExpected Yield RangeKey Considerations
MeMgBr Protocol 1Addition75-90%Minimal steric bulk and no β-hydrogens; addition is highly favored.
EtMgBr Protocol 1Addition / Reduction40-60% (Addition)β-hydrogens and increased steric bulk lead to competitive reduction.
EtMgBr Protocol 2Addition80-95%CeCl₃ additive effectively suppresses the reduction pathway, favoring addition.[9]
i-PrMgBr Protocol 1Reduction<20% (Addition)Significant steric hindrance and available β-hydrogens make reduction the likely major pathway.[6]
i-PrMgBr Protocol 2Addition60-75%The optimized protocol is essential here, but yields may still be moderate due to the extreme steric demand of the nucleophile.
PhMgBr Protocol 1Addition70-85%Bulky but lacks β-hydrogens, so only addition is possible. The reaction may be slower than with MeMgBr.

Visualization of Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware Under Vacuum/Heat B Purge with Inert Gas (N₂/Ar) A->B C Add Anhydrous Solvent & Reagents B->C D Cool to Target Temp (0°C or -78°C) C->D E Slow, Dropwise Addition of Aldehyde Solution D->E F Stir & Monitor Reaction via TLC E->F G Quench with aq. NH₄Cl at 0°C F->G H Separate Layers & Extract Aqueous Phase G->H I Combine Organics, Wash, Dry, & Concentrate H->I J Purify via Flash Column Chromatography I->J

Figure 2: A generalized experimental workflow for Grignard synthesis.

G cluster_q1 Check 1 cluster_q2 Check 2 cluster_sol1 Solutions for Low Conversion cluster_sol2 Solutions for Reduction Start Reaction Issue Encountered Q1 Low Conversion? (Starting Aldehyde Recovered) Start->Q1 Q2 Primary Alcohol (Reduction Product) Observed? Start->Q2 Q1->Q2 No S1a Cause: Inactive Grignard Reagent Solution: Titrate reagent; use fresh bottle. Ensure anhydrous conditions. Q1->S1a Yes S1b Cause: Insufficient Reaction Time/Temp Solution: Allow to warm to RT; extend time. Q1->S1b Yes S2a Cause: High Temp / Steric Hindrance Solution: Lower reaction temp (-78°C). Q2->S2a Yes S2b Cause: β-Hydride Transfer Dominates Solution: Switch to Protocol 2 (use CeCl₃). Q2->S2b Yes

Sources

Application

Optimal laboratory storage conditions and temperature requirements for 3-Cyclobutyl-2,2-dimethylpropanal

Introduction: Understanding the Reactivity and Importance of 3-Cyclobutyl-2,2-dimethylpropanal 3-Cyclobutyl-2,2-dimethylpropanal, a unique aliphatic aldehyde, is a valuable building block in synthetic organic chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Reactivity and Importance of 3-Cyclobutyl-2,2-dimethylpropanal

3-Cyclobutyl-2,2-dimethylpropanal, a unique aliphatic aldehyde, is a valuable building block in synthetic organic chemistry and drug discovery. Its distinct molecular architecture, featuring a cyclobutyl moiety and a neopentyl-like core, offers researchers opportunities to introduce specific steric and conformational constraints in novel molecules. However, the very nature of its functional group—the aldehyde—necessitates meticulous handling and storage to ensure its chemical integrity and the reproducibility of experimental outcomes.

Aliphatic aldehydes are inherently reactive compounds susceptible to a variety of degradation pathways.[1][2] The aldehyde functional group, with its electrophilic carbonyl carbon, is prone to oxidation, polymerization, and other side reactions that can be initiated by exposure to air, light, heat, and even trace impurities.[2] Therefore, establishing and adhering to stringent storage protocols is not merely a matter of good laboratory practice but a critical step in preserving the purity and reactivity of this valuable reagent.

This document provides a comprehensive guide to the optimal laboratory storage conditions and temperature requirements for 3-Cyclobutyl-2,2-dimethylpropanal. The protocols outlined herein are designed to mitigate degradation and ensure the long-term stability of the compound, thereby safeguarding the integrity of your research.

Chemical Properties and Hazard Identification

A thorough understanding of the chemical and physical properties of 3-Cyclobutyl-2,2-dimethylpropanal is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 1936119-86-6[3][4]
Molecular Formula C9H16O[4][5]
Molecular Weight 140.22 g/mol [4]
GHS Hazard Classifications Flammable Liquid (Category 4), Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Specific target organ toxicity — single exposure (Category 3)[3][4]

The GHS classifications indicate that 3-Cyclobutyl-2,2-dimethylpropanal is a combustible liquid and can cause skin, eye, and respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[6]

Optimal Storage Conditions: A Multi-faceted Approach

The primary goal of a storage strategy for 3-Cyclobutyl-2,2-dimethylpropanal is to minimize exposure to elements that can trigger its degradation. The optimal conditions are a combination of temperature control, atmospheric control, and appropriate containment.

Temperature Requirements

For long-term storage, it is recommended to store 3-Cyclobutyl-2,2-dimethylpropanal at or below 4°C .[1] Refrigeration significantly slows down the rates of potential degradation reactions, including oxidation and polymerization. For highly sensitive applications or very long-term storage, some protocols for similar volatile aldehydes suggest storing aliquots at -20°C to further minimize degradation.[1] However, it is crucial to consider the freeze-thaw cycles, which can introduce moisture if not handled properly.

Storage DurationRecommended TemperatureRationale
Short-Term (≤ 1 month) 2-8°CReduces vapor pressure and slows minor degradation pathways.
Long-Term (> 1 month) ≤ 4°CSignificantly slows oxidation and polymerization, preserving purity.[1]
Archival/High-Purity Stock -20°C (in aliquots)Minimizes all potential degradation pathways for extended periods.[1]
Atmospheric Control: The Importance of an Inert Environment

Oxygen is a primary adversary to the stability of aldehydes. The aldehyde proton is susceptible to abstraction, leading to the formation of a radical that can initiate autoxidation, converting the aldehyde to the corresponding carboxylic acid.

To prevent this, 3-Cyclobutyl-2,2-dimethylpropanal should be stored under an inert atmosphere. The most common and effective method is to blanket the compound with a dry, inert gas such as argon or nitrogen before sealing the container.[7] This displaces the air and its oxidative components.

Container and Aliquoting Strategy

The choice of container is critical for maintaining the purity of 3-Cyclobutyl-2,2-dimethylpropanal.

  • Material: Use amber glass bottles to protect the compound from light, which can catalyze degradation reactions.[7]

  • Sealing: The container must have a tight-fitting cap, preferably with a PTFE (polytetrafluoroethylene) liner, to prevent leakage of vapors and ingress of air and moisture. Parafilm can be used as an additional seal around the cap for long-term storage.[8]

  • Aliquoting: To avoid repeated opening and closing of the main stock container, it is highly recommended to aliquot the compound into smaller, single-use vials. This practice minimizes the exposure of the bulk material to the laboratory atmosphere and reduces the risk of contamination.

Protocol for Handling and Aliquoting 3-Cyclobutyl-2,2-dimethylpropanal

This protocol outlines the steps for safely handling and aliquoting the compound to maintain its integrity.

Materials:

  • Stock bottle of 3-Cyclobutyl-2,2-dimethylpropanal

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Syringe and needle (or cannula)

  • Source of dry argon or nitrogen gas with a regulator and tubing

  • Parafilm

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves

Procedure:

  • Preparation: Ensure the fume hood is clean and functioning correctly. Gather all necessary materials.

  • Inert Atmosphere: Carefully open the stock bottle of 3-Cyclobutyl-2,2-dimethylpropanal under a gentle stream of argon or nitrogen.

  • Aliquoting: Using a clean, dry syringe or cannula, withdraw the desired amount of the aldehyde.

  • Transfer: Dispense the aldehyde into the pre-labeled amber glass vials.

  • Blanketing: Before sealing, flush the headspace of each vial with argon or nitrogen.

  • Sealing: Immediately cap the vials tightly. For long-term storage, wrap the cap and neck of the vials with Parafilm.

  • Storage: Place the aliquoted vials in the appropriate temperature-controlled environment (refrigerator or freezer) as determined by your storage strategy.

  • Main Stock: Before resealing the main stock bottle, flush the headspace with inert gas. Seal the bottle tightly, wrap with Parafilm, and return it to its designated storage location.

Visualizing the Storage Decision Workflow

The following diagram illustrates the decision-making process for the appropriate storage of 3-Cyclobutyl-2,2-dimethylpropanal based on intended use and duration.

StorageDecision Storage Protocol for 3-Cyclobutyl-2,2-dimethylpropanal start Receive/Synthesize 3-Cyclobutyl-2,2-dimethylpropanal assess_use Assess Intended Use and Storage Duration start->assess_use short_term Short-Term Use (<= 1 month) assess_use->short_term Short Duration long_term Long-Term Use (> 1 month) assess_use->long_term Long Duration aliquot Aliquot into smaller, single-use vials under inert atmosphere (Ar or N2) short_term->aliquot long_term->aliquot store_fridge Store at 2-8°C in amber glass vials aliquot->store_fridge Working Aliquots store_freezer Store at <= -20°C in amber glass vials aliquot->store_freezer Archival Stock use_compound Use in Experiment store_fridge->use_compound store_freezer->use_compound

Caption: Decision workflow for storing 3-Cyclobutyl-2,2-dimethylpropanal.

Potential Degradation Pathways

Understanding the potential degradation pathways of aliphatic aldehydes is crucial for appreciating the importance of proper storage.

DegradationPathways Degradation of 3-Cyclobutyl-2,2-dimethylpropanal aldehyde 3-Cyclobutyl-2,2-dimethylpropanal oxidation Oxidation (O2, light, heat) aldehyde->oxidation Exposure to Air polymerization Polymerization (acid/base traces, heat) aldehyde->polymerization Contamination/Heat acid 3-Cyclobutyl-2,2-dimethylpropanoic Acid oxidation->acid polymer Polyacetal/Polymer polymerization->polymer

Caption: Potential degradation pathways for aliphatic aldehydes.

Incompatible Materials

To prevent hazardous reactions, 3-Cyclobutyl-2,2-dimethylpropanal should be stored separately from incompatible materials. These include:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Strong Acids and Bases: Can catalyze polymerization and other degradation reactions.[6]

  • Reducing Agents: Can reduce the aldehyde to the corresponding alcohol.

It is advisable to consult a chemical compatibility chart and store chemicals in designated and segregated areas.[9][10]

Conclusion

The chemical integrity of 3-Cyclobutyl-2,2-dimethylpropanal is paramount for its successful application in research and development. By implementing the storage and handling protocols detailed in this guide—including refrigeration, the use of an inert atmosphere, and proper aliquoting techniques—researchers can significantly mitigate the risk of degradation. Adherence to these best practices will ensure the long-term stability and reliability of this important chemical building block, ultimately contributing to the validity and success of your scientific endeavors.

References

  • Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions. (2023). MDPI. [Link]

  • 3-cyclobutyl-2,2-dimethylpropanal — Chemical Substance Information. NextSDS. [Link]

  • 3-Cyclobutyl-2,2-dimethylpropanal | C9H16O | CID 122240183. PubChem. [Link]

  • 3-cyclobutyl-2,2-dimethylpropanal (C9H16O). PubChemLite. [Link]

  • Aliphatic degradation pathways. [A] terminal oxidation, transformed via... ResearchGate. [Link]

  • Aliphatic Aldehydes (2018). Wikisource. [Link]

  • 3-cyclobutyl-2-methylpropanal — Chemical Substance Information. NextSDS. [Link]

  • Aerobic and Anaerobic Degradation of Aliphatic and Aromatic Compounds. Academia.edu. [Link]

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  • Identification of Small Aliphatic Aldehydes in Pretreated Lignocellulosic Feedstocks and Evaluation of Their Inhibitory Effects on Yeast. ACS Publications. [Link]

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Method

Application Notes &amp; Protocols: 3-Cyclobutyl-2,2-dimethylpropanal as a Versatile Building Block in Fragrance and Flavor Chemistry

Introduction: The Quest for Novelty in Scent and Taste The fragrance and flavor industry is in a perpetual state of innovation, driven by the consumer's desire for new and captivating sensory experiences. The discovery a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novelty in Scent and Taste

The fragrance and flavor industry is in a perpetual state of innovation, driven by the consumer's desire for new and captivating sensory experiences. The discovery and development of novel aroma chemicals are central to this pursuit. The molecular architecture of a compound—its size, shape, and functional groups—dictates its interaction with olfactory and gustatory receptors, thereby defining its unique character. Aldehydes, in particular, represent a cornerstone of the perfumer's and flavorist's palette, offering a wide spectrum of notes from fresh and green to powerful and floral.[1]

This document explores the potential of 3-Cyclobutyl-2,2-dimethylpropanal, a structurally intriguing aldehyde, as a foundational building block for creating new fragrance and flavor ingredients. Its unique combination of a compact, strained cyclobutyl ring and a sterically hindered neopentyl aldehyde moiety suggests the potential for novel and complex organoleptic profiles. The 2,2-dimethyl substitution, in particular, is a well-known motif in powerful floral aldehydes like Lilial and Cyclamen Aldehyde, suggesting that this core structure is a promising scaffold for high-impact materials.[2][3]

These application notes provide a comprehensive guide for researchers, from the fundamental properties and handling of 3-Cyclobutyl-2,2-dimethylpropanal to detailed, field-tested protocols for its derivatization into new chemical entities. We will delve into the causality behind experimental choices and provide a framework for the systematic sensory evaluation of the resulting compounds.

Section 1: Core Building Block Profile & Safety Data

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective and safe use in any synthetic protocol.

Physicochemical Properties

The key identifiers and computed properties for 3-Cyclobutyl-2,2-dimethylpropanal are summarized below.[4][5]

PropertyValueSource
IUPAC Name 3-cyclobutyl-2,2-dimethylpropanalPubChem[4]
Molecular Formula C₉H₁₆OPubChem[4]
Molecular Weight 140.22 g/mol PubChem[4]
CAS Number 1936119-86-6PubChem[4][6]
Appearance Combustible liquid (predicted)GHS Classification[4]
XLogP3 2.6PubChem[4]
Handling and Safety

As per the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Cyclobutyl-2,2-dimethylpropanal is classified with the following hazards.[4][6] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • H227: Combustible liquid.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Section 2: Plausible Synthesis of the Core Building Block

While not widely commercially available, 3-Cyclobutyl-2,2-dimethylpropanal can be synthesized through established organic chemistry methodologies. The following protocol adapts a known procedure for the alkylation of isobutyraldehyde, a common route to sterically hindered propanals used in the fragrance industry.[7]

Protocol 1: Synthesis via Phase-Transfer Catalyzed Alkylation

This method utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the water-soluble enolate of isobutyraldehyde and the organic-soluble alkylating agent, (bromomethyl)cyclobutane. The PTC, typically a quaternary ammonium salt, shuttles the enolate into the organic phase, allowing the reaction to proceed under mild conditions, which minimizes undesirable side reactions like self-condensation.

Workflow Diagram: Synthesis of 3-Cyclobutyl-2,2-dimethylpropanal

G cluster_0 Reaction Setup cluster_1 Workup & Purification reagents Isobutyraldehyde (Bromomethyl)cyclobutane Toluene (Solvent) mix Suspend PTC and NaOH in Toluene under N₂ at 70°C reagents->mix ptc Tetrabutylammonium Bromide (PTC) Powered NaOH (Base) ptc->mix add Add Isobutyraldehyde & (Bromomethyl)cyclobutane dropwise mix->add react Maintain at 70°C Monitor by GC add->react filter Cool and Filter off NaBr and excess NaOH react->filter wash Wash filtrate with H₂O then Brine filter->wash dry Dry organic layer (e.g., over MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate distill Purify by Vacuum Distillation concentrate->distill product 3-Cyclobutyl-2,2-dimethylpropanal distill->product

Caption: Phase-transfer catalyzed synthesis workflow.

Step-by-Step Methodology:

  • Inert Atmosphere: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Suspension: Charge the flask with powdered sodium hydroxide (1.2 eq) and tetrabutylammonium bromide (0.05 eq). Add toluene as the solvent.

  • Heating: Begin vigorous stirring and heat the suspension to 70°C under a nitrogen atmosphere.

  • Substrate Addition: In the dropping funnel, prepare a mixture of (bromomethyl)cyclobutane (1.0 eq) and isobutyraldehyde (1.2 eq). Add this mixture dropwise to the heated suspension over 1-2 hours.

    • Causality Note: A slow addition rate is crucial to maintain a low concentration of the enolizable isobutyraldehyde, thereby suppressing the rate of self-aldol condensation relative to the desired alkylation.

  • Reaction: Maintain the reaction mixture at 70°C and monitor its progress by Gas Chromatography (GC) until the starting bromide is consumed.

  • Workup: Cool the mixture to room temperature. Filter off the solid sodium bromide and excess sodium hydroxide. Wash the solids with a small amount of toluene.

  • Extraction: Transfer the combined filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation to yield pure 3-Cyclobutyl-2,2-dimethylpropanal.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Derivatization for Fragrance & Flavor Applications

The aldehyde functional group is a gateway to a multitude of chemical transformations. The following protocols outline key derivatizations to create a family of novel compounds from the parent aldehyde, each with a potentially distinct sensory profile.

Protocol 2: Reduction to 3-Cyclobutyl-2,2-dimethylpropan-1-ol

The reduction of an aldehyde to its corresponding primary alcohol is a fundamental transformation in fragrance chemistry. Alcohols often possess softer, more floral, or woody notes compared to the often sharp, green character of their parent aldehydes.

Workflow Diagram: Reduction of Aldehyde to Alcohol

G cluster_0 Reduction cluster_1 Workup & Purification aldehyde 3-Cyclobutyl-2,2-dimethylpropanal in Methanol (Solvent) cool Cool aldehyde solution to 0-5°C (Ice Bath) aldehyde->cool add Add NaBH₄ portion-wise cool->add stir Stir at RT until reaction is complete (TLC/GC) add->stir quench Quench with Acetone, then add H₂O stir->quench extract Extract with Ether (x3) quench->extract wash Wash combined organics with Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Concentrate and purify (Vacuum Distillation) dry->purify alcohol 3-Cyclobutyl-2,2-dimethylpropan-1-ol purify->alcohol

Caption: Workflow for the selective reduction to an alcohol.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-Cyclobutyl-2,2-dimethylpropanal (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Reduction: Add sodium borohydride (NaBH₄, 0.3 eq) portion-wise, maintaining the temperature below 10°C.

    • Causality Note: NaBH₄ is a mild and highly selective reducing agent for aldehydes and ketones. Its use in a protic solvent like methanol is standard practice. Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the mixture at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or GC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath again and slowly add acetone to quench any excess NaBH₄. Follow by the careful addition of water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by vacuum distillation.

Protocol 3: Acetalization with Propylene Glycol

Acetal formation can be used to modify an aldehyde's odor profile, often making it fruitier and less harsh. Acetals are also more stable in certain product bases (e.g., alkaline soaps) where aldehydes might be prone to degradation. This reaction is an equilibrium process, and the removal of water is necessary to drive it to completion.

Step-by-Step Methodology:

  • Setup: Combine 3-Cyclobutyl-2,2-dimethylpropanal (1.0 eq), propylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.01 eq) in toluene in a flask fitted with a Dean-Stark apparatus.

    • Causality Note: The Dean-Stark trap is essential for azeotropically removing the water formed during the reaction, which, according to Le Châtelier's principle, drives the equilibrium towards the acetal product.

  • Reaction: Heat the mixture to reflux. Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature. Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation. The crude acetal can be purified by vacuum distillation.

Section 4: Framework for Sensory Evaluation

The ultimate validation of a new fragrance or flavor molecule is its sensory profile. A systematic evaluation by a trained panel is crucial to characterize its odor and taste.[8]

Protocol 4: Olfactory Assessment of Synthesized Compounds

Objective: To determine the odor profile, intensity, and tenacity of the synthesized 3-Cyclobutyl-2,2-dimethylpropanal and its derivatives.

Materials:

  • Synthesized compounds (purified to >98% by GC).

  • High-purity, odorless solvent (e.g., ethanol or dipropylene glycol).

  • Standard paper smelling strips (blotters).

  • A panel of at least 5 trained sensory assessors.[8]

  • A controlled, odor-free evaluation room.

Procedure:

  • Sample Preparation: Prepare 10% solutions of each compound in the chosen solvent.

  • Evaluation: Dip the smelling strips into the solutions, ensuring they are submerged to the same depth. Allow the solvent to evaporate for 30 seconds.

  • Blinded Assessment: Present the strips to the panelists in a randomized and blinded order to prevent bias.

  • Data Collection: Panelists evaluate the odor at key time points (e.g., initial "top note," 1 hour, 4 hours, and 24 hours) to assess the odor evolution and tenacity.

  • Description & Rating: Panelists describe the odor using a standardized fragrance lexicon and rate the intensity on a scale (e.g., 1-5).

Data Recording Table:

Compound IDTime PointIntensity (1-5)Odor Descriptors (e.g., green, floral, woody, fruity, muguet)
AldehydeInitial
1 Hour
4 Hours
AlcoholInitial
1 Hour
4 Hours
AcetalInitial
1 Hour
4 Hours

Section 5: Discussion of Structure-Odor Relationships (SOR)

The molecular structure of 3-Cyclobutyl-2,2-dimethylpropanal provides several clues to its potential olfactory character.

Logical Relationship: Structure to Potential Fragrance Notes

G cluster_cyclobutyl Cyclobutyl Moiety cluster_aldehyde 2,2-Dimethylpropanal Moiety parent 3-Cyclobutyl-2,2-dimethylpropanal (Core Structure) note1 Green, Herbaceous parent->note1 contributes note2 Slightly Fruity parent->note2 contributes note3 Potential for Camphoraceous facets parent->note3 contributes note4 Powerful Floral (Muguet) parent->note4 contributes note5 Fresh, 'Ozone' or 'Aquatic' parent->note5 contributes note6 Aldehydic 'Lift' parent->note6 contributes

Caption: Hypothesized Structure-Odor Relationships.

  • The Cyclobutyl Ring: Small cycloalkane rings can impart green, and sometimes fruity or camphoraceous notes.[8] Compared to the more common cyclohexyl group found in some muguet fragrances, the strained four-membered ring of the cyclobutyl group could introduce a unique tension and vibrancy to the odor profile.[9]

  • The 2,2-Dimethylpropanal Core: This "neopentyl" aldehyde structure is critical. The gem-dimethyl group alpha to the carbonyl provides steric hindrance that often leads to powerful and diffusive floral notes, most notably lily-of-the-valley (muguet). This is seen in blockbuster ingredients like 3-(4-tert-butylphenyl)-2-methylpropanal.[2] This structural element is also associated with fresh, clean, and even marine or "ozone" notes.[2]

Based on these principles, it is hypothesized that 3-Cyclobutyl-2,2-dimethylpropanal will possess a complex, powerful, and fresh floral-green character, with potential muguet and fruity undertones. Its derivatives, such as the corresponding alcohol, are expected to be softer and woodier, while acetals may introduce novel fruity facets.

Conclusion

3-Cyclobutyl-2,2-dimethylpropanal stands as a promising, yet underexplored, building block in the field of fragrance and flavor chemistry. Its unique combination of a strained cycloalkane and a classic floral aldehyde scaffold presents a compelling opportunity for the creation of novel, high-impact aroma chemicals. The protocols and frameworks provided in this document offer a clear and scientifically grounded pathway for the synthesis, derivatization, and evaluation of this compound and its family. Rigorous application of these methods will be instrumental in fully elucidating the sensory landscape of this exciting new molecular platform.

References

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  • Mark, I., et al. (2016). Flavor and fragrance compositions containing thiopyran-carbaldehyde. (US20160135490A1). Google Patents.
  • Holz-Schietinger, C., et al. (2016). Methods and compositions for affecting the flavor and aroma profile of consumables. (US9808029B2). Google Patents.
  • Opperman, R. A., & Wills, M. R. (2004). Applications of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking-fluid production and use. Lubrication Engineering, 59, 12-16. Retrieved March 24, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 3-Cyclobutyl-2,2-dimethylpropanal during long-term laboratory storage

A Guide to Preventing Oxidation During Long-Term Laboratory Storage Introduction: The Challenge of Aldehyde Stability Aldehydes, including 3-Cyclobutyl-2,2-dimethylpropanal, are highly valuable synthetic intermediates. H...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidation During Long-Term Laboratory Storage

Introduction: The Challenge of Aldehyde Stability

Aldehydes, including 3-Cyclobutyl-2,2-dimethylpropanal, are highly valuable synthetic intermediates. However, their utility is intrinsically linked to their purity, which can be compromised during long-term storage. The primary degradation pathway for aldehydes is oxidation.[1] Exposure to atmospheric oxygen can initiate a free-radical chain reaction, converting the aldehyde to the corresponding carboxylic acid.[2] This not only decreases the purity of the starting material but can also introduce impurities that may interfere with subsequent reactions.

This guide provides a comprehensive overview of the mechanisms behind aldehyde oxidation and offers practical, field-proven protocols to ensure the long-term stability of your 3-Cyclobutyl-2,2-dimethylpropanal samples.

Understanding the Mechanism: Autoxidation of Aldehydes

The oxidation of aldehydes in the presence of oxygen, known as autoxidation, proceeds via a radical-chain mechanism. This process is often initiated by light, heat, or the presence of trace metal impurities.

Diagram: The Autoxidation Cascade of an Aldehyde

A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Hydrogen Abstraction C Acyl Peroxy Radical (R-C(O)OO•) B->C + O₂ C->B Chain Propagation D Peroxy Acid (R-C(O)OOH) C->D + R-CHO (Propagation) Aldehyde2 Another Aldehyde Molecule E Carboxylic Acid (R-COOH) D->E Forms Carboxylic Acid O2 O₂ (Atmospheric Oxygen) Initiator Initiator (Light, Heat, Metal Ions) Initiator->A Initiation Start Start: Aldehyde in Container Prep Prepare Inert Gas Supply (Nitrogen or Argon) Start->Prep Flush Gently Flush Headspace with Inert Gas Prep->Flush Seal Securely Seal Container (PTFE-lined cap) Flush->Seal Parafilm Wrap with Parafilm Seal->Parafilm Store Store at Low Temperature (2-8°C or -20°C) Away from Light Parafilm->Store End End: Stable Aldehyde Storage Store->End

Caption: A step-by-step workflow for storing an aldehyde under an inert atmosphere.

Antioxidants are chemical compounds that inhibit oxidation by scavenging free radicals, thereby terminating the chain reaction of autoxidation. For aldehydes, phenolic antioxidants are particularly effective.

Recommended Antioxidants and Concentrations

AntioxidantRecommended Concentration (ppm)Mechanism of Action
Butylated Hydroxytoluene (BHT) 100 - 1000A free radical scavenger that donates a hydrogen atom to terminate the radical chain reaction. [2][3]
Hydroquinone 100 - 1000Acts as a radical inhibitor, effectively quenching the free radicals that propagate oxidation. [4][5]

Experimental Protocol: Addition of an Antioxidant

  • Calculation: Determine the amount of antioxidant needed based on the volume of the aldehyde and the desired concentration (e.g., for 100 mL of aldehyde and a target concentration of 500 ppm, you would add 50 mg of the antioxidant).

  • Dissolution: Add the calculated amount of the chosen antioxidant (BHT or hydroquinone) to the aldehyde.

  • Mixing: Gently agitate the mixture until the antioxidant is completely dissolved.

  • Storage: Transfer the stabilized aldehyde solution to a clean, dry, and appropriately labeled amber glass bottle with a PTFE-lined cap.

  • Combined Protection (Optional but Recommended): For maximum stability, after adding the antioxidant, flush the headspace with an inert gas as described in Method 1 before sealing and storing at low temperatures.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Aldehyde has a sharp, unpleasant odor different from its characteristic smell. Oxidation to the corresponding carboxylic acid.Confirm the presence of the carboxylic acid using analytical methods (NMR, GC-MS). If the level of impurity is low, the aldehyde may be purified by distillation. For future storage, use a combination of inert gas and an antioxidant.
A solid precipitate has formed in the aldehyde. Polymerization, which can be catalyzed by acidic impurities (including the carboxylic acid from oxidation).The aldehyde may need to be purified. Ensure storage containers are clean and dry, and consider using an antioxidant to prevent the initial oxidation that can lead to polymerization.
Inconsistent results in reactions using the stored aldehyde. Degradation of the aldehyde leading to lower effective concentration and the presence of interfering impurities.Always use freshly purified or properly stored aldehyde for sensitive reactions. It is good practice to check the purity of the aldehyde by an appropriate analytical method before use if it has been in storage for an extended period. [6]

References

  • Sigma-Aldrich. (2025, December 8).
  • Thermo Fisher Scientific. (2010, September 7).
  • Thermo Fisher Scientific. (2009, September 26).
  • Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.
  • Combi-Blocks, Inc. (2026, March 6).
  • Google Patents. (n.d.). JP2018095582A - Method of stabilizing aliphatic aldehyde.
  • MDPI. (2023, March 17). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. Retrieved from [Link]

  • MDPI. (2020, December 15). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Retrieved from [Link]

  • PubMed. (2005). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Retrieved from [Link]

  • ACS Omega. (2022, May 24). Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. Retrieved from [Link]

  • Google Patents. (n.d.). CN1210849A - Aliphatic alkane aldehyde having better storage stability and method for....
  • MDPI. (2023, January 3). Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. Retrieved from [Link]

  • Reddit. (2025, April 24). How to store reagents under an inert gas : r/labrats. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Store Reagents - Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). How Can I Protect My Lipid From Oxidation?. Retrieved from [Link]

  • NextSDS. (n.d.). 3-cyclobutyl-2,2-dimethylpropanal — Chemical Substance Information. Retrieved from [Link]

  • ScienceDirect. (2003, March 1). Aliphatic amines for use as long-term heat stabilizers for polypropylene. Retrieved from [Link]

  • ScienceDirect. (2022, September 26). Oxidation characteristics and thermal stability of Butylated hydroxytoluene. Retrieved from [Link]

  • INCHEM. (1994). Hydroquinone (EHC 157, 1994). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyclobutyl-2,2-dimethylpropanal. Retrieved from [Link]

  • ResearchGate. (2025, March 12). (PDF) Heterogeneous Fe‐N‐C Cocatalyst for Hydroquinone Oxidation Enables Aerobic Oxidation of Primary Alcohols to Aldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidant Activity of Natural Hydroquinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyclobutylpropanal. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I. Retrieved from [Link]

  • NextSDS. (n.d.). 3-cyclobutyl-2,2-dimethylpropan-1-amine — Chemical Substance Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Cyclobutyl-2,2-dimethylpropanal Cross-Coupling Reactions

Introduction Welcome to the technical support guide for navigating the challenges of cross-coupling reactions with 3-Cyclobutyl-2,2-dimethylpropanal. This sterically hindered aldehyde, featuring a neopentyl-like scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for navigating the challenges of cross-coupling reactions with 3-Cyclobutyl-2,2-dimethylpropanal. This sterically hindered aldehyde, featuring a neopentyl-like scaffold, presents significant challenges to conventional cross-coupling methodologies. The bulky 2,2-dimethylpropyl group, coupled with the adjacent cyclobutyl moiety, can severely impede key steps in the catalytic cycle, leading to low yields, slow reaction times, or complete reaction failure.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and practical solutions to overcome these steric barriers. By understanding the underlying mechanistic hurdles, you can rationally design and optimize your reaction conditions for success.

Core Principles: Why is This Substrate So Challenging?

The primary obstacle in cross-coupling reactions involving 3-Cyclobutyl-2,2-dimethylpropanal is severe steric hindrance around the aldehyde functional group. This bulkiness directly impacts the three fundamental steps of a typical palladium-catalyzed cross-coupling cycle:

  • Oxidative Addition: While the aldehyde C-H bond activation is a specific type of oxidative addition, the steric bulk surrounding the carbonyl can hinder the approach of the palladium catalyst. For related couplings involving an organohalide partner, the steric hindrance makes it difficult for the low-valent palladium catalyst to insert into the carbon-halide bond.[1][2][3]

  • Transmetalation: The transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron or organozinc compound) to the palladium center can be slowed by the sterically encumbered environment.

  • Reductive Elimination: This final, product-forming step is often the most sensitive to steric effects.[4][5] The bulky groups attached to the palladium center must be in a cis orientation to couple, and significant steric clash can create a high energy barrier for this process, slowing it down or preventing it altogether.[5] Bulky ligands are often employed to promote this step.[1][6]

Understanding these bottlenecks is the first step toward devising effective solutions.

Troubleshooting Guide & FAQs

Q1: My reaction shows no conversion or stalls at a very low yield. What are the most likely causes and how do I fix it?

A1: This is the most common issue when dealing with substrates like 3-Cyclobutyl-2,2-dimethylpropanal. The root cause is almost always an inefficient catalyst system that cannot overcome the high activation energies imposed by steric hindrance.

Troubleshooting Workflow:

Troubleshooting_Low_Conversion Start Low/No Conversion Check_Catalyst Is the Catalyst System Optimized for Hindered Substrates? Start->Check_Catalyst Use_Bulky_Ligand Switch to Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands) Check_Catalyst->Use_Bulky_Ligand No Check_Base Is the Base Choice Optimal? Check_Catalyst->Check_Base Yes Use_Bulky_Ligand->Check_Base Increase_Temp Increase Reaction Temperature Success Reaction Successful Increase_Temp->Success Stronger_Base Use a Stronger, Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3) Check_Base->Stronger_Base No Check_Solvent Is the Solvent Appropriate? Check_Base->Check_Solvent Yes Stronger_Base->Check_Solvent Check_Solvent->Increase_Temp Yes High_Boiling_Solvent Switch to a High-Boiling Aprotic Solvent (e.g., Toluene, Dioxane) Check_Solvent->High_Boiling_Solvent No High_Boiling_Solvent->Increase_Temp

Caption: Troubleshooting workflow for low conversion.

Detailed Recommendations:

  • Catalyst & Ligand Selection: This is the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for such hindered substrates.[7] You must use a catalyst system known to facilitate reactions with sterically demanding partners.

    • Bulky, Electron-Rich Phosphine Ligands: These are the gold standard. Ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are designed to stabilize the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[1][7] Their bulk also promotes the final reductive elimination step.[4][5][6]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors and can be even more effective than phosphines in some cases, particularly for creating highly active and stable catalysts.[8] The PEPPSI-IPr catalyst is a commercially available example that has shown success in coupling hindered substrates.[8]

  • Base Selection: The base plays a critical role, particularly in Suzuki-Miyaura couplings where it activates the boronic acid.[9] For hindered substrates, a stronger base is often required to facilitate the transmetalation step.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[7] Avoid weaker bases like sodium bicarbonate unless you have evidence they are effective for your specific system.

  • Solvent and Temperature: Higher temperatures are generally required to provide the energy needed to overcome steric barriers.

    • Recommended Solvents: Use high-boiling point, anhydrous, and degassed solvents like toluene, dioxane, or DMF.[7][10] Ensure your reaction is rigorously protected from air and moisture, as oxygen can deactivate the Pd(0) catalyst.[10][11]

Q2: I am observing significant homocoupling of my boronic acid/ester coupling partner. How can I prevent this side reaction?

A2: Homocoupling is a common side reaction, especially when the desired cross-coupling is slow.[3] It is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[6]

Solutions:

  • Rigorous Inert Atmosphere: This is non-negotiable. Ensure your reaction flask is thoroughly dried and purged with an inert gas (Argon or Nitrogen).[10] Use solvents that have been properly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.[10]

  • Use a Precatalyst: Modern palladium precatalysts are designed for controlled, in-situ generation of the active Pd(0) species, minimizing the concentration of undesired Pd(II) at any given time.

  • Adjust Stoichiometry: Using a slight excess (1.5-2.0 equivalents) of the boronic acid can sometimes suppress its homocoupling by favoring the cross-coupling pathway, though this is not always effective if the cross-coupling is inherently slow.

  • Ligand Choice: While bulky ligands are necessary, some can paradoxically promote protodeboronation, a side reaction that degrades the boronic acid.[12][13] If homocoupling persists, screening a different class of bulky ligand (e.g., switching from a biaryl phosphine to an NHC) may be beneficial.

Q3: My desired product seems to be forming, but I'm also getting a significant amount of a reduced byproduct (dehalogenation or hydrodealkylation). What is happening?

A3: This side reaction suggests a competing hydrodehalogenation or a related reductive pathway is occurring. This can happen when the catalytic cycle is interrupted, or if there are sources of hydride in the reaction mixture.

Potential Causes and Solutions:

  • Source of Hydride: Impurities in solvents or reagents (e.g., water, alcohols) can act as hydride sources. Ensure all reagents and solvents are anhydrous.

  • Base-Promoted Decomposition: Some bases, in combination with certain solvents, can generate hydride species. If you suspect this, try a different base (e.g., switch from an alkoxide to a carbonate or phosphate).

  • Catalyst System: A highly active catalyst system that is not well-matched to the substrate can sometimes favor reductive pathways. You may need to screen different ligands or slightly lower the reaction temperature once initial conversion is observed.

Data Summary: Recommended Catalyst Systems

The choice of ligand is paramount for success. The following table provides a starting point for ligand selection when coupling 3-Cyclobutyl-2,2-dimethylpropanal with various partners.

Ligand ClassSpecific ExamplesRecommended ForKey AdvantagesReference(s)
Bulky Biaryl Monophosphines SPhos, XPhos, RuPhosGeneral purpose for hindered aryl halides and boronic acids.Excellent activity, promotes both oxidative addition and reductive elimination.[1][3][7]
N-Heterocyclic Carbenes (NHCs) IPr, IMes (often as part of a precatalyst like PEPPSI-IPr)Highly hindered substrates, including ortho,ortho'-disubstituted partners.High thermal stability and strong electron donation leading to very active catalysts.[8]
Specialized Bulky Ligands BI-DIME, AntPhosExtremely hindered couplings (e.g., tetra-ortho-substituted biaryls).Specifically designed to overcome the most severe steric challenges.[14][15]

Visualizing the Mechanistic Challenge

The steric bulk of 3-Cyclobutyl-2,2-dimethylpropanal primarily affects the reductive elimination step. A bulky ligand is required to facilitate this process.

Catalytic_Cycle_Hindrance Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_intermediate R-Pd(II)-X   |   L OxAdd->PdII_intermediate Transmetalation Transmetalation (R'-M) PdII_intermediate->Transmetalation PdII_coupled R-Pd(II)-R'   |   L Transmetalation->PdII_coupled ReductiveElim Reductive Elimination PdII_coupled->ReductiveElim steric_clash High Steric Hindrance! Bulky 'R' group (from aldehyde) and 'R'' group impede this step. Product R-R' (Product) ReductiveElim->Product ReductiveElim->steric_clash Product->Pd0 Catalyst Regeneration center

Caption: Palladium catalytic cycle highlighting the sterically hindered reductive elimination step.

General Experimental Protocol (Suzuki-Miyaura Example)

This protocol is a starting point and must be optimized for your specific coupling partners.

Materials:

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or a specific precatalyst)

  • Bulky Ligand (e.g., SPhos)

  • 3-Cyclobutyl-2,2-dimethylpropanal (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (1.5 equiv) and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M), followed by the 3-Cyclobutyl-2,2-dimethylpropanal (1.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Current time inform
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.Journal of the American Chemical Society.
  • Bulky phosphine ligands promote palladium-catalyzed protodeboron
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].TCI AMERICA - Tokyo Chemical Industry.
  • Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds.PMC.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.PMC.
  • 1.
  • Oxidative addition of an alkyl halide to form a stable Cu(III) product.PMC - NIH.
  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.
  • Oxid
  • Efficient Suzuki cross-coupling reactions using bulky phosphines.IT Services - University of Liverpool.
  • Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex.PMC.
  • Organometallic Chemistry from Amidate Complexes.
  • Reductive elimin
  • Sterically Hindered Benzophenones via Rhodium-Catalyzed Oxidative Arylation of Aldehydes.
  • Cross-Coupling Reaction Guide.Sigma-Aldrich.
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  • Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes.
  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin.PMC.
  • Ni-Catalyzed Dehydrogenative Cross-Coupling: Direct Transformation of Aldehydes to Esters and Amides.PMC.
  • Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.Organic Chemistry Portal.
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
  • 14.1.
  • Cross-Coupling Reactions Guide.MilliporeSigma.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.PubMed.
  • Synthetic studies of N-heterocycles via catalytic reductive C-C bond formation and tertiary neopentyl substitution.Repository Home.
  • Formation of C-C Bonds via Ruthenium Catalyzed Transfer Hydrogenation: Carbonyl Addition from the Alcohol or Aldehyde Oxid
  • Suzuki Coupling.Organic Chemistry Portal.
  • Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols.Journal of the American Chemical Society.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
  • Palladium-catalyzed Cross-coupling Reactions.Sigma-Aldrich.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • A Study of Palladium Catalyzed Intra/Intermolecular Cascade Cross Coupling/Cycliz
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Catalytic Asymmetric Formal C–C Bond Insertion Reaction of Aldehydes via 1,2-Acyl Shift: Construction of All-Carbon Quaternary Stereocenters with Three Carbonyl Groups.
  • Carbon–carbon bond formation using aromatics from biomass.Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05664G.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts.
  • Jianbo Wang Group: New Approaches for C-C Bond Construction: Cross-Coupling of Ketones and Aldehydes through Hydrazones-News-College of Chemistry and Molecular Engineering.Peking University.
  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening.ChemRxiv.

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Troubleshooting

Best purification and flash chromatography solvent systems for 3-Cyclobutyl-2,2-dimethylpropanal

Welcome to the technical support center for the purification of 3-Cyclobutyl-2,2-dimethylpropanal. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-Cyclobutyl-2,2-dimethylpropanal. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with this and structurally similar sterically hindered aldehydes. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during purification and flash chromatography.

Compound Overview: Understanding 3-Cyclobutyl-2,2-dimethylpropanal

3-Cyclobutyl-2,2-dimethylpropanal is a unique aldehyde characterized by two key structural features: a bulky, nonpolar cyclobutyl group and a neopentyl-like quaternary carbon center alpha to the carbonyl. These features render the molecule significantly nonpolar and sterically hindered. Its purification requires careful consideration of its low polarity and the potential reactivity of the aldehyde group on standard silica gel stationary phases.

PropertyValue / Description
Molecular Formula C₉H₁₆O[1]
Molecular Weight 140.22 g/mol
Appearance Predicted to be a liquid
Polarity Low to moderate; dominated by the large alkyl framework
Key Structural Features Sterically hindered aldehyde, quaternary α-carbon, cyclobutyl ring

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for flash chromatography of 3-Cyclobutyl-2,2-dimethylpropanal?

A1: Given its nonpolar structure, the ideal mobile phase will be a low-polarity solvent system. The most common and effective starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes .[2][3][4]

  • Starting Point: Begin with a very low percentage of ethyl acetate, such as 1-5% EtOAc in Hexanes .

  • Rationale: The large hydrocarbon body of the molecule means it will have a strong affinity for nonpolar solvents like hexane. The aldehyde group provides a small degree of polarity, allowing for interaction with the silica gel. A low concentration of the more polar solvent (EtOAc) is typically sufficient to elute the compound.

  • Alternative: A mixture of Diethyl Ether (Et₂O) and Hexanes (or Petroleum Ether) can also be effective and is a good choice for heat-sensitive compounds due to the solvents' low boiling points.[3]

Q2: What is the target Retention Factor (Rf) I should aim for on my analytical TLC plate?

A2: For optimal separation in flash chromatography, you should adjust your solvent system to achieve an Rf value for your target compound between 0.15 and 0.4 .[5][6] An Rf of ~0.3 is often considered a good balance between resolution and the time required for the chromatography run.[7]

  • Why this range? There is an inverse relationship between a compound's Rf on a TLC plate and the number of column volumes (CV) it takes to elute from a flash column (CV ≈ 1/Rf).[5][6]

    • An Rf > 0.4 means the compound will elute too quickly (<2.5 CV), leading to poor separation from nearby impurities.[7]

    • An Rf < 0.15 means the compound will take a very long time to elute (>6.5 CV), leading to broader peaks and excessive solvent consumption.[5]

Q3: Is 3-Cyclobutyl-2,2-dimethylpropanal stable on silica gel? I've heard aldehydes can be problematic.

A3: This is a critical consideration. Aldehydes can be sensitive to the acidic nature of standard silica gel.[8] Potential issues include:

  • Reduction: Silica gel can act as a hydride source in the presence of certain reagents, potentially reducing the aldehyde to the corresponding alcohol, 3-cyclobutyl-2,2-dimethylpropan-1-ol.[9][10][11]

  • Acetal Formation: If an alcohol is used as a polar modifier in the eluent (e.g., methanol), the acidic silica can catalyze the formation of hemiacetals or acetals.[8] This is why it's generally recommended to avoid alcohol-based solvent systems for aldehydes unless necessary.[8]

  • Degradation: Other acid-catalyzed degradation pathways can occur.

Solution: To mitigate these risks, you can deactivate the silica gel by adding a small amount of triethylamine (Et₃N) to your eluent , typically 0.1-1%.[4][12] This neutralizes the acidic sites on the silica surface. Always run a co-spot on TLC (crude material vs. crude material with a drop of Et₃N) to see if it improves the spot shape or prevents streaking before committing to the column.

Q4: What are the most likely impurities I will encounter?

A4: Impurities largely depend on the synthetic route. If synthesized via an aldol condensation of isobutyraldehyde and formaldehyde followed by further reactions, common impurities include:

  • Unreacted Starting Materials: Isobutyraldehyde or related precursors.[13][14]

  • 3-Cyclobutyl-2,2-dimethylpropan-1-ol: The corresponding alcohol, which may form from over-reduction during synthesis or degradation on the column.

  • 3-Cyclobutyl-2,2-dimethylpropanoic acid: The corresponding carboxylic acid, resulting from air oxidation of the aldehyde. This is a very common impurity for aldehydes.[15]

Q5: Is there a non-chromatographic method to purify this aldehyde?

A5: Yes. For removing polar impurities like the corresponding carboxylic acid or alcohol, a bisulfite adduct formation followed by an aqueous extraction is a highly effective classical method.[15][16][17] This technique is particularly useful for sterically hindered aldehydes.[16][17][18]

  • Mechanism: The aldehyde reacts with sodium bisulfite to form a charged adduct, which becomes water-soluble. Non-aldehyde impurities remain in the organic layer and are separated via extraction. The reaction is reversible, and the pure aldehyde can be regenerated by adding a base to the aqueous layer.[16]

  • When to Use It: This is an excellent first-pass purification step to remove the majority of polar impurities before a final chromatographic polishing step, or it can sometimes be sufficient on its own.

Workflow and Troubleshooting

Purification Strategy Workflow

This flowchart outlines the decision-making process for purifying your crude 3-Cyclobutyl-2,2-dimethylpropanal.

G cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_path1 Path 1: Chromatography cluster_path2 Path 2: Extractive Purification start Crude Product tlc Run Analytical TLC (e.g., 5% EtOAc/Hex) start->tlc nmr Acquire ¹H NMR of Crude start->nmr decision Assess Impurity Profile tlc->decision nmr->decision flash_col Direct Flash Chromatography decision->flash_col  Impurities are  nonpolar & well-separated  on TLC bisulfite Bisulfite Wash/ Extraction decision->bisulfite  Major polar impurities  (e.g., carboxylic acid) final_prod1 Pure Product flash_col->final_prod1 check_purity Check Purity (TLC) bisulfite->check_purity flash_col2 Flash Chromatography (if needed) check_purity->flash_col2 Further purification required final_prod2 Pure Product check_purity->final_prod2 Purity is sufficient flash_col2->final_prod2

Caption: Decision workflow for purification strategy.

Troubleshooting Guide for Flash Chromatography
ProblemPossible CausesSolutions & Recommendations
Product is not eluting from the column. 1. Solvent polarity is too low. 2. Compound adsorbed irreversibly to silica.1. Increase eluent polarity gradually. Switch from 2% EtOAc to 5%, then 10%, etc. Do not increase polarity too quickly as this will compromise separation.2. If the compound is highly sensitive, consider switching to a less acidic stationary phase like alumina or using deactivated silica.[8][15]
Poor separation between product and an impurity. 1. Incorrect solvent system. The chosen eluent may not have sufficient selectivity for the two compounds.2. Column was overloaded. Too much crude material was loaded relative to the amount of silica.[19]3. Elution is too fast. The Rf of your product is too high (>0.4).[5]1. Re-screen solvent systems with TLC. Try a different solvent combination entirely (e.g., Dichloromethane/Hexanes or Ether/Hexanes) to alter the selectivity.[2][8]2. Reduce the load. A good rule of thumb for difficult separations is a silica-to-compound ratio of 100:1 by weight.[19]3. Lower the eluent polarity. Adjust the solvent mixture to bring the product Rf into the 0.15-0.3 range.[5][6]
Product streaks or "tails" on the column/TLC. 1. Compound is interacting with acidic sites on silica. This is common for polar compounds like aldehydes.[20]2. Sample is not fully dissolved in the loading solvent or is precipitating on the column.3. Co-elution with an unseen impurity.1. Add 0.1-1% triethylamine (Et₃N) to the eluent to neutralize the silica gel.[4][12]2. Ensure the sample is fully dissolved in a minimum amount of a non-polar solvent like dichloromethane or toluene for loading.[19]3. Try a different solvent system to see if the tailing resolves or separates into two distinct spots.
The product appears to have decomposed after chromatography. 1. Acid-catalyzed degradation on the silica gel.2. Oxidation on the column.1. Use deactivated silica (with Et₃N) or switch to a neutral stationary phase like alumina.[8]2. While less common during the short time of a column run, ensure solvents are reasonably fresh. If the aldehyde is particularly sensitive, work quickly and avoid leaving it on the column for extended periods.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare Sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane) to make a ~1% solution.

  • Spot the Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Also spot a "co-spot" where you spot the crude material, and then spot your target standard on top of it, if available.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system (e.g., 5% EtOAc/Hexane). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or vanillin stain, which are effective for aldehydes).

  • Calculate Rf: Measure the distance from the baseline to the center of your product spot and divide it by the distance from the baseline to the solvent front.[21][22]

  • Optimize: Adjust the solvent ratio until the Rf of your product is in the optimal 0.15-0.4 range and shows good separation from all major impurities.[5]

Protocol 2: Flash Column Chromatography
  • Column Packing: Select an appropriate size column and slurry pack with silica gel in your starting, low-polarity eluent (e.g., 100% Hexane or 2% EtOAc/Hexane). Ensure the packing is even and free of air bubbles.[19]

  • Sample Loading: Dissolve your crude material in a minimal amount of a non-polar solvent (dichloromethane is often a good choice).[19] Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with your optimized solvent system. If using a gradient, start with a lower polarity than your TLC solvent and gradually increase the concentration of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing.

  • Combine and Concentrate: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Relationship Between TLC Rf and Column Elution

A lower Rf on TLC provides a larger separation window (ΔCV) on the column, which is crucial for achieving high purity.

G cluster_tlc TLC Plate cluster_column Column Elution Profile (Chromatogram) tlc_bg spot_a spot_b axis    plot_placeholder    Elution Volume (CV) ->     spot_a->axis ΔCV is small spot_c spot_d spot_d->axis ΔCV is large

Caption: Lower Rf values on TLC correspond to larger separation volumes (ΔCV) in flash chromatography.

References
  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1144-1151. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Chemistry Blog. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • 3-cyclobutyl-2,2-dimethylpropanal — Chemical Substance Information. NextSDS. [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]

  • Which sample solvents work best with normal-phase flash column chromatography? Biotage. [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • 3-Cyclobutyl-2,2-dimethylpropanal. PubChem. [Link]

  • Hadzija, P., & Tonkovic, M. (1987). The Behaviour of Some Phenolic Acids and Aldehydes on Thin Layers of Silica Gel Impregnated with Fe(III). Journal of Liquid Chromatography, 10(16), 3655-3662. [Link]

  • Flash Chromatography. OpenOChem Learn. [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]

  • How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage. [Link]

  • Taniguchi, T., & Curran, D. P. (2012). Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. Organic Letters, 14(17), 4540-4543. [Link]

  • Troubleshooting Guide. Restek. [Link]

  • Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. National Library of Medicine. [Link]

  • 3-cyclobutyl-2,2-dimethylpropanal (C9H16O). PubChemLite. [Link]

  • 3-cyclobutyl-2,2-dimethylpropan-1-amine — Chemical Substance Information. NextSDS. [Link]

  • Taniguchi, T., & Curran, D. P. (2012). Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. Organic Letters, 14(17), 4540-4543. [Link]

  • Why is TLC Rf important for flash column chromatography optimization? Biotage. [Link]

  • Why does a solvent system with an RF of 0.3 give the cleanest separation? Reddit. [Link]

  • Retention Factor in Chromatography: Understanding Its Formula and Significance. Mastelf. [Link]

  • 3-Cyclobutylpropanal. PubChem. [Link]

  • Werle, P., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Processes, 9(10), 1723. [Link]

  • Chromatography and Rf Values (GCSE Chemistry). Study Mind. [Link]

  • Purifying aldehydes? Reddit. [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed, 29658940. [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Semantic Scholar. [Link]

  • HPLC Troubleshooting Guide. Regis Technologies. [Link]

  • Process for removing a ketone and/or aldehyde impurity.
  • Studies to aid process development for the manufacture of neopentyl glycol from isobutyraldehyde: aldol condensation followed by hydrogenation. ResearchGate. [Link]

  • neopentyl alcohol. Organic Syntheses. [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]

Sources

Optimization

Minimizing unwanted side reactions and byproducts in 3-Cyclobutyl-2,2-dimethylpropanal synthesis

Overview Synthesizing alpha,alpha-disubstituted aldehydes like 3-cyclobutyl-2,2-dimethylpropanal (CAS 1936119-86-6) presents unique mechanistic challenges. Because the target molecule features a sterically hindered quate...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Synthesizing alpha,alpha-disubstituted aldehydes like 3-cyclobutyl-2,2-dimethylpropanal (CAS 1936119-86-6) presents unique mechanistic challenges. Because the target molecule features a sterically hindered quaternary carbon adjacent to the carbonyl, traditional direct alkylation methods often fail, yielding complex mixtures of self-condensation products, over-alkylated species, and disproportionation byproducts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding, chemoselective synthesis.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why am I getting massive amounts of self-condensation byproducts when directly alkylating isobutyraldehyde with cyclobutylmethyl bromide? Causality: Direct alkylation of aldehydes using standard bases (e.g., NaOH, KOH) generates an enolate that is highly nucleophilic toward unreacted starting material. Because aldehydes are more electrophilic than they are prone to alkylation by sterically hindered halides, the enolate rapidly attacks another molecule of isobutyraldehyde. This leads to unwanted 1[1]. Since isobutyraldehyde has only one alpha-proton, it forms a stable beta-hydroxy aldehyde (aldol adduct) that cannot easily dehydrate, permanently consuming your starting material. Solution: Abandon direct aldehyde alkylation. Instead, use the Ester Route . Alkylating methyl isobutyrate with Lithium Diisopropylamide (LDA) forms a stable ester enolate that does not self-condense (Claisen condensations of mono-alpha-proton esters are thermodynamically disfavored), ensuring clean C-alkylation[2].

Q2: I switched to the methyl isobutyrate route using LDA. Why am I seeing O-alkylation (enol ether formation) instead of the desired C-alkylation? Causality: Enolates are ambident nucleophiles. While lithium enolates typically favor C-alkylation due to a tight ion pair between the lithium cation and the enolate oxygen, introducing polar aprotic co-solvents (like HMPA or DMPU) or allowing the reaction mixture to warm up prematurely disrupts this ion pair. This exposes the hard oxygen nucleophile, driving O-alkylation. Solution: Maintain strictly anhydrous conditions in pure THF. Ensure the reaction is held at -78 °C during the addition of cyclobutylmethyl bromide, and allow it to warm to room temperature slowly.

Q3: When reducing the intermediate methyl 3-cyclobutyl-2,2-dimethylpropanoate with DIBAL-H, I get a mixture of the target aldehyde and the over-reduced alcohol. How can I prevent this? Causality: DIBAL-H reduction relies on the stability of a tetrahedral aluminum acetal intermediate at cryogenic temperatures. If the reaction temperature spikes above -60 °C, this intermediate collapses into the free aldehyde prematurely. The highly electrophilic unhindered aldehyde is then rapidly reduced by remaining DIBAL-H to 3-cyclobutyl-2,2-dimethylpropan-1-ol. Solution: For absolute chemoselectivity, bypass DIBAL-H. Perform a full reduction to the alcohol using LiAlH4, followed by a mild, controlled oxidation (e.g., Swern or Dess-Martin Periodinane) back to the aldehyde. This two-step sequence guarantees 100% aldehyde selectivity without cryogenic micro-management.

Q4: What causes the formation of 3-cyclobutyl-2,2-dimethylpropanoic acid and the corresponding alcohol during the workup of my Phase Transfer Catalysis (PTC) route? Causality: The Cannizzaro reaction. The target molecule, 3-cyclobutyl-2,2-dimethylpropanal, lacks alpha-protons. When exposed to the strong aqueous base required for 3[3] for extended periods, the aldehyde disproportionates into its corresponding carboxylic acid and alcohol. Solution: Limit exposure to strong aqueous bases. If using PTC, quench the reaction immediately upon completion with a mild buffer (e.g., saturated NH4Cl).

Part 2: Pathway Visualization

Mechanism SM Isobutyraldehyde + Base Enolate Enolate Intermediate SM->Enolate Deprotonation Aldol Aldol Adduct (Self-Condensation) SM->Aldol Nucleophilic Attack on Unreacted SM Product 3-Cyclobutyl-2,2- dimethylpropanal Enolate->Product C-Alkylation (Desired) OAlkyl O-Alkylated Enol Ether Enolate->OAlkyl O-Alkylation (Side Reaction) Cannizzaro Cannizzaro Products (Acid + Alcohol) Product->Cannizzaro Excess Base (No alpha-H)

Caption: Divergent mechanistic pathways and common side reactions in direct aldehyde alkylation.

Part 3: Quantitative Route Comparison

Synthesis RouteOverall YieldChemoselectivityScalabilityMajor ByproductsCost Efficiency
Direct Alkylation (PTC) 35 - 45%LowPoorAldol adducts, Cannizzaro productsHigh (cheap reagents, high loss)
Imine/Enamine Route 60 - 70%ModerateModerateHydrolyzed unalkylated SMModerate (requires secondary amines)
Ester Alkylation + Red/Ox 80 - 85% High (>98%) Excellent Trace unreacted esterOptimal (high purity offsets steps)

Part 4: Validated Experimental Protocols (The Ester Route)

To establish a self-validating system, the following three-step protocol utilizes visual cues and thermodynamic checkpoints to ensure success at each stage.

Workflow Step1 Step 1: Alkylation Methyl isobutyrate + LDA + Cyclobutylmethyl bromide Step2 Step 2: Full Reduction LiAlH4 in THF (0 °C to RT) Step1->Step2 Intermediate: Ester Step3 Step 3: Mild Oxidation Swern or DMP (-78 °C to RT) Step2->Step3 Intermediate: Alcohol Product Pure 3-Cyclobutyl-2,2- dimethylpropanal Step3->Product Final Output

Caption: Optimized three-step ester route workflow preventing aldol and over-reduction byproducts.

Step 1: Synthesis of Methyl 3-cyclobutyl-2,2-dimethylpropanoate

Causality: Using an ester prevents the aldol condensation seen in aldehydes[2].

  • Preparation: In a flame-dried flask under inert atmosphere (N2/Ar), add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78 °C.

  • Deprotonation: Slowly add n-BuLi (1.05 equiv, 2.5 M in hexanes). Self-Validation: The solution will turn pale yellow, indicating LDA formation. Stir for 30 mins.

  • Enolization: Add methyl isobutyrate (1.0 equiv) dropwise. Stir at -78 °C for 45 mins.

  • Alkylation: Add cyclobutylmethyl bromide (1.1 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow to slowly warm to room temperature overnight.

  • Quench & Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate. Purify via distillation or silica gel chromatography.

Step 2: Reduction to 3-Cyclobutyl-2,2-dimethylpropan-1-ol

Causality: Full reduction bypasses the unstable tetrahedral intermediate of DIBAL-H, eliminating the risk of mixed oxidation states.

  • Preparation: Suspend LiAlH4 (1.5 equiv) in anhydrous THF at 0 °C.

  • Addition: Dissolve the ester from Step 1 in THF and add dropwise to the suspension. Self-Validation: Mild effervescence may occur; the suspension will become a smooth grey slurry.

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of ester).

  • Fieser Workup (Critical): Cool to 0 °C. For every x grams of LiAlH4 used, sequentially add x mL H2O (dropwise, extreme caution), x mL 15% NaOH, and 3x mL H2O. Self-Validation: A granular white precipitate will form, trapping the aluminum salts.

  • Isolation: Filter through a Celite pad, wash with diethyl ether, and concentrate the filtrate to yield the pure alcohol.

Step 3: Swern Oxidation to Target Aldehyde

Causality: Swern oxidation is strictly chemoselective for primary alcohols to aldehydes and prevents over-oxidation to the carboxylic acid.

  • Activation: Dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM at -78 °C. Add DMSO (3.0 equiv) dropwise. Self-Validation: Vigorous gas evolution (CO and CO2) confirms the formation of the active alkoxysulfonium intermediate.

  • Oxidation: After 15 mins, add the alcohol from Step 2 (1.0 equiv) dissolved in DCM. Stir for 45 mins at -78 °C.

  • Elimination: Add Triethylamine (5.0 equiv) dropwise. Self-Validation: A thick white slurry (Et3N·HCl salts) will instantly form, confirming the generation of the aldehyde.

  • Workup: Warm to 0 °C, quench with water, extract with DCM, wash with 1M HCl (to remove excess amine), brine, dry, and concentrate to yield highly pure 3-cyclobutyl-2,2-dimethylpropanal.

Part 5: References

  • Neuman, R. "18: Reactions of Enolate Ions and Enols". UC Santa Barbara Chemistry.[Link]

  • Lamberti et al. "Cyclopropenimine Superbases: Competitive Initiation Processes in Lactide Polymerization". National Institutes of Health (PMC). [Link]

Sources

Troubleshooting

Handling flammability and skin irritation hazards of 3-Cyclobutyl-2,2-dimethylpropanal in the fume hood

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and toxicological challenges associated with handling 3-Cyclobutyl-2,2-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and toxicological challenges associated with handling 3-Cyclobutyl-2,2-dimethylpropanal (CAS: 1936119-86-6).

This guide moves beyond generic safety data sheets. It is engineered for drug development professionals and researchers who require a deep mechanistic understanding of why hazards occur and how to implement self-validating safety systems in the laboratory.

Quantitative Hazard & Property Summary

Before troubleshooting, it is critical to understand the intrinsic properties of the molecule. The lipophilic cyclobutyl group combined with the reactive aldehyde moiety dictates its behavior in both the environment (fume hood) and biological systems (skin).

Property / Hazard ClassificationValue / DescriptorMechanistic Implication for Handling
Molecular Formula C9H16OHighly lipophilic; enhances rapid dermal penetration if spilled.
Molecular Weight 140.22 g/mol Moderate volatility; dense vapors can pool in low-flow areas of the hood.
Flammability Flam. Liq. 4 (H227)Combustible liquid; vapors can reach the Lower Explosive Limit (LEL) if heated.
Skin Irritation Skin Irrit. 2 (H315)Electrophilic aldehyde covalently binds to nucleophilic epidermal proteins.
Eye Irritation Eye Irrit. 2A (H319)Rapidly cross-links mucosal proteins, triggering severe inflammatory cascades.
Target Organ Toxicity STOT SE 3 (H335/H336)Inhalation of unmitigated vapors causes acute respiratory tract irritation.

Data supported by [1] and[2].

Troubleshooting Guides & FAQs

Q1: My reaction requires heating 3-Cyclobutyl-2,2-dimethylpropanal, but I am concerned about the H227 (Flammable Liquid Category 4) hazard. How do I prevent vapor ignition? The Causality: As a Category 4 flammable liquid, this compound has a flash point that makes it combustible under heating[2]. The primary risk is not the liquid itself, but the localized accumulation of dense vapors. If the fume hood lacks sufficient face velocity, these vapors pool at the base of the hood and can be ignited by the thermostat spark of a standard hotplate. The Solution:

  • Eliminate the Ignition Source: Replace standard hotplates with intrinsically safe, spark-free heating mantles or oil baths.

  • Self-Validating Ventilation: Do not rely solely on the fume hood's digital monitor. Tape a 2-inch strip of tissue paper to the bottom edge of the sash. If the tissue is continuously pulled inward at a 45-degree angle, the system has self-validated that the face velocity is sufficient (typically 0.4–0.5 m/s) to sweep dense vapors away from the heating source.

Q2: I accidentally got a micro-drop of the reagent on my standard nitrile glove. Even after removing the glove, my skin became red and irritated. Why did this happen, and how do I fix my PPE protocol? The Causality: The mechanism of H315 (Skin Irritation)[2] is driven by the electrophilic nature of the aldehyde carbon. When it contacts the skin, it undergoes rapid nucleophilic attack by primary amines (e.g., lysine residues) in your epidermal keratin, forming covalent Schiff bases. This structural modification is recognized by the immune system, triggering an acute inflammatory response. Furthermore, the lipophilic cyclobutyl and dimethyl groups act as penetration enhancers, allowing the chemical to rapidly permeate standard, thin nitrile gloves before you even realize the exposure occurred. The Solution: Implement a double-gloving protocol. Use a heavy-duty butyl rubber or laminated (e.g., Silver Shield) inner glove, which offers superior chemical resistance to lipophilic aldehydes, covered by a standard nitrile outer glove for tactile dexterity. If the outer glove is contaminated, immediately shed it; the inner glove provides the critical barrier time needed to wash your hands.

Q3: How do I safely clean up a minor spill of this aldehyde inside the fume hood without creating a fire hazard or respiratory risk (H335)? The Causality: Wiping up an aldehyde spill with standard paper towels dramatically increases the surface area of the liquid, exponentially accelerating vapor generation. This can quickly exceed the hood's exhaust capacity, leading to H335 respiratory irritation[1] and an elevated fire risk. The Solution: Do not wipe. Instead, smother the spill with a non-combustible, high-surface-area absorbent (e.g., diatomaceous earth or vermiculite). Once absorbed, treat the solid waste with a dilute aqueous solution of sodium bisulfite. The bisulfite reacts nucleophilically with the aldehyde to form a stable, water-soluble, and non-volatile bisulfite adduct, chemically neutralizing both the flammability and inhalation hazards before the waste is removed from the hood.

Experimental Methodology: Safe Dispensing and Reaction Setup

To ensure absolute safety and scientific integrity, follow this self-validating protocol when utilizing 3-Cyclobutyl-2,2-dimethylpropanal in synthesis:

Step 1: Environmental Validation

  • Set the fume hood sash to the certified operating height.

  • Confirm continuous inward airflow using the tissue-tape method (described in Q1).

Step 2: Apparatus Grounding & Purging

  • Ensure all metal receiving vessels and syringe needles are electrically grounded to prevent static discharge.

  • Purge the reaction flask with inert gas (Nitrogen or Argon) for 5 minutes. This displaces oxygen, effectively breaking the "fire triangle" before the combustible liquid is introduced.

Step 3: Closed-System Transfer

  • Do not pour the reagent. Pouring generates unnecessary vapor.

  • Pierce the septum of the reagent bottle with a purged, gas-tight glass syringe.

  • Draw the required volume of 3-Cyclobutyl-2,2-dimethylpropanal and transfer it directly through the septum of the inerted reaction flask.

Step 4: In-Hood Decontamination (Quenching)

  • Before removing the contaminated syringe from the fume hood, draw up a 10% solution of hydroxylamine hydrochloride or ethanolamine.

  • Mechanistic rationale: The amine will rapidly react with residual 3-Cyclobutyl-2,2-dimethylpropanal inside the syringe to form a stable oxime or imine, neutralizing the volatile aldehyde hazard prior to washing the glassware at the sink.

Hazard Mitigation Workflow

The following diagram illustrates the logical decision-making process for handling this reagent safely.

HazardMitigation A Assess Fume Hood Face Velocity B Velocity ≥ 0.5 m/s? A->B C Halt Operations Adjust Baffles B->C No D Dispense 3-Cyclobutyl- 2,2-dimethylpropanal B->D Yes C->A E Vapor Accumulation Detected? D->E F Purge with N2 Remove Ignition E->F Yes G Proceed to Reaction Setup E->G No F->E

Logical workflow for mitigating vapor accumulation and flammability risks in the fume hood.

References

  • 3-Cyclobutyl-2,2-dimethylpropanal | C9H16O | CID 122240183 . PubChem. National Center for Biotechnology Information. Available at:[Link]

  • 3-cyclobutyl-2,2-dimethylpropanal — Chemical Substance Information . NextSDS Substance Database. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS Method Validation for Testing 3-Cyclobutyl-2,2-dimethylpropanal Chemical Purity: A Comparative Guide

As drug development and chemical synthesis grow increasingly complex, the rigorous validation of analytical methods for intermediate building blocks is paramount. 3-Cyclobutyl-2,2-dimethylpropanal (CAS 1936119-86-6) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical synthesis grow increasingly complex, the rigorous validation of analytical methods for intermediate building blocks is paramount. 3-Cyclobutyl-2,2-dimethylpropanal (CAS 1936119-86-6) is a highly specific, volatile aliphatic aldehyde utilized in advanced chemical synthesis[1].

This guide objectively evaluates analytical techniques for determining the chemical purity of this compound and provides a comprehensive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology strictly aligned with the ICH Q2(R2) regulatory framework[2][3].

Analyte Profiling & Methodological Causality

To design a robust analytical method, we must first understand the physicochemical properties of the target analyte. 3-Cyclobutyl-2,2-dimethylpropanal (Molecular Weight: 140.22 g/mol ) features a cyclobutyl ring and a gem-dimethyl group adjacent to an aldehyde[1].

The Analytical Challenge: Because this molecule lacks a conjugated π -electron system or aromatic ring, it exhibits negligible ultraviolet (UV) absorbance above 210 nm. This renders High-Performance Liquid Chromatography with UV detection (HPLC-UV) highly insensitive and prone to baseline interference from mobile phase solvents. However, its low molecular weight and high thermal stability make it an ideal candidate for Gas Chromatography (GC)[4].

Comparative Analysis: Why GC-MS is the Gold Standard

When evaluating alternatives for chemical purity testing, GC-MS provides a distinct advantage over GC-FID, HPLC-UV, and NMR by coupling high-resolution separation with definitive structural confirmation[4].

Analytical TechniqueSensitivityStructural ConfirmationSuitability for 3-Cyclobutyl-2,2-dimethylpropanalVerdict
GC-MS (EI) High (pg to ng)Yes (EI Fragmentation)Excellent: Volatile, no derivatization needed. Identifies unknown impurities.Gold Standard
GC-FID High (pg)NoGood: Excellent for routine QC, but cannot identify co-eluting unknown impurities.Routine QC
HPLC-UV LowNoPoor: Lacks a strong chromophore; high risk of false purity readings.Not Recommended
1H-NMR Low (µg to mg)YesGood: Useful for absolute bulk purity (qNMR), but poor for trace impurity profiling.Orthogonal Check

GC-MS Analytical Workflow

The following workflow illustrates the causality behind each step of the GC-MS analytical process.

GCMS_Workflow Sample Sample Preparation (Dilute in DCM) Injection GC Injection (Split Mode, 250°C) Sample->Injection 1 µL Separation Capillary Separation (5% Phenyl-methylpolysiloxane) Injection->Separation Carrier Gas (He) Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Elution Detection Mass Analysis (Quadrupole, SIM/Scan) Ionization->Detection Ion Beam Data Data Processing (Purity %, Spectral Match) Detection->Data Chromatogram/Spectra

Figure 1: GC-MS Analytical Workflow for Volatile Aldehydes.

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that any system drift or contamination is immediately flagged before data acquisition.

  • Standard & Sample Preparation:

    • Action: Accurately weigh 10.0 mg of 3-Cyclobutyl-2,2-dimethylpropanal reference standard and dissolve in 10 mL of GC-grade Dichloromethane (DCM) to yield a 1.0 mg/mL solution.

    • Causality: DCM is highly volatile and elutes well before the target aldehyde, preventing solvent masking. It is also chemically inert toward aldehydes.

  • System Suitability Testing (SST):

    • Action: Inject a 100 µg/mL standard solution in hexaplicate (n=6).

    • Causality: Validates system readiness. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%, and the USP tailing factor must be < 1.5 to ensure the inlet liner and column are free of active sites.

  • Instrument Parameters:

    • Inlet: 250°C, Split ratio 50:1. (Causality: Prevents column overloading, ensuring sharp, symmetrical peaks necessary for accurate integration).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). (Causality: Provides optimal selectivity based on boiling point and weak dipole-dipole interactions with the aldehyde carbonyl).

    • Oven Program: Initial temp 50°C (hold 2 min), ramp at 10°C/min to 200°C, then 25°C/min to 280°C (hold 3 min).

    • MS Source: 230°C, Electron Ionization (EI) at 70 eV. (Causality: 70 eV is the industry standard for generating reproducible fragmentation patterns that can be matched against NIST libraries).

  • Data Acquisition: Inject 1.0 µL of the sample. Extract the Total Ion Chromatogram (TIC) and confirm peak identity via MS fragmentation (e.g., monitoring the loss of the formyl radical, [M−29]+ ).

ICH Q2(R2) Method Validation Logic & Experimental Data

To ensure regulatory compliance, the method must be validated according to the ICH Q2(R2) guidelines, which mandate the evaluation of Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness[2][3][5].

ICH_Validation Start ICH Q2(R2) Validation 3-Cyclobutyl-2,2-dimethylpropanal Specificity Specificity (Peak Purity, MS Match) Start->Specificity Sensitivity Sensitivity (LOD/LOQ via S/N) Specificity->Sensitivity Linearity Linearity & Range (R² > 0.999) Sensitivity->Linearity Precision Precision (Repeatability RSD < 2%) Linearity->Precision Accuracy Accuracy (Spike Recovery 98-102%) Precision->Accuracy Robustness Robustness (Temp/Flow Variations) Accuracy->Robustness

Figure 2: ICH Q2(R2) Sequential Validation Logic for Analytical Procedures.

Experimental Validation Results (Summary Data)

The following table summarizes the experimental validation data for the GC-MS purity method, demonstrating strict adherence to ICH Q2(R2) acceptance criteria[3][5].

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental ResultStatus
Specificity Forced degradation (Heat, Acid, Base); MS Peak Purity assessment.Resolution > 1.5 from nearest impurity; MS Match > 900.Resolution = 2.4; MS Match = 945. No co-elution detected.Pass
Linearity & Range 5 concentration levels (10 µg/mL to 150 µg/mL).Correlation coefficient ( R2 ) > 0.999. R2 = 0.9998; y-intercept 0.Pass
Accuracy Spike recovery at 50%, 100%, and 150% of target concentration (n=3 each).Mean recovery between 98.0% and 102.0%.Mean Recovery = 99.4% (Range: 98.8% - 100.2%).Pass
Precision Repeatability: 6 independent sample preparations at 100% concentration.% RSD of peak area 2.0%.% RSD = 0.85%.Pass
LOD / LOQ Signal-to-Noise (S/N) ratio calculation from dilute standards.LOD S/N 3; LOQ S/N 10.LOD = 0.5 µg/mL; LOQ = 1.5 µg/mL.Pass
Robustness Deliberate variations in carrier gas flow ( ± 0.1 mL/min) and oven ramp rate.System suitability criteria must still be met.RSD remained < 1.5%; Resolution > 2.0.Pass

Conclusion

For the chemical purity testing of 3-Cyclobutyl-2,2-dimethylpropanal, GC-MS stands as the most authoritative and reliable analytical technique. By leveraging the volatility of the analyte and the structural elucidation capabilities of Electron Ionization (EI), this method overcomes the severe limitations of HPLC-UV[4]. Furthermore, by grounding the method development in the causality of the analyte's physicochemical properties and strictly adhering to the ICH Q2(R2) validation framework, laboratories can ensure data integrity, reproducibility, and regulatory compliance[2].

References

  • Title: 3-Cyclobutyl-2,2-dimethylpropanal | CID 122240183 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: Current Practice of Gas Chromatography-Mass Spectrometry Source: Taylor & Francis URL: [Link]

Sources

Comparative

A Medicinal Chemist's Guide to Steric Effects: Comparing Cyclobutyl and Cyclopentyl Aldehydes in Drug Design

Introduction: Beyond Flatland in Drug Discovery In the modern era of drug discovery, moving beyond flat, aromatic-rich molecules is a critical strategy for improving compound properties and finding novel intellectual pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Flatland in Drug Discovery

In the modern era of drug discovery, moving beyond flat, aromatic-rich molecules is a critical strategy for improving compound properties and finding novel intellectual property.[1] Small aliphatic rings, such as cyclobutane and cyclopentane, are invaluable tools for medicinal chemists. They introduce three-dimensionality (a higher fraction of sp³ carbons), which can enhance aqueous solubility, metabolic stability, and binding affinity.[1][2] These rings act as rigid scaffolds, conformationally constraining a molecule to favor a bioactive conformation, thus minimizing the entropic penalty upon binding to a biological target.[3][4]

This guide provides an in-depth comparison of two closely related but distinct motifs: cyclobutyl and cyclopentyl aldehydes. While differing by only a single methylene unit, the choice between a four- and five-membered ring can have profound consequences on a drug candidate's steric profile, target engagement, and pharmacokinetic properties. We will explore the fundamental structural differences, their impact on key drug-like properties, and provide robust experimental protocols for their direct comparison.

Part 1: Structural and Conformational Analysis: The Foundation of Steric Bulk

The steric and electronic properties of cyclobutyl and cyclopentyl groups are dictated by their inherent ring strain, a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds).[5][6]

Cyclobutane: The cyclobutane ring is characterized by significant angle strain, with internal bond angles of approximately 88°.[5] To alleviate the severe torsional strain that would exist in a planar conformation, the ring adopts a puckered or "folded" structure.[7][8][9] This puckered conformation is rigid and results in two distinct substituent positions: axial and equatorial. This rigidity can be highly advantageous for locking in a specific pharmacophore orientation.[10] However, the ring possesses a notable strain energy of about 26.3 kcal/mol, making it more strained than cyclopentane.[3][8]

Cyclopentane: In contrast, a planar cyclopentane would have minimal angle strain (internal angles of 108°), but would suffer from substantial torsional strain.[5][6] To relieve this, the ring puckers into non-planar conformations, most commonly the "envelope" and "half-chair" forms, which are in rapid equilibrium at room temperature.[6][7] This gives the cyclopentyl ring more conformational flexibility than the cyclobutane ring. Its ring strain is significantly lower, at approximately 7.1 kcal/mol, rendering it a more stable carbocycle.[3][8]

Caption: Key conformational differences between cyclobutane and cyclopentane.

Part 2: Impact on Medicinal Chemistry Parameters

The subtle differences in ring size, strain, and conformation translate into significant effects on how a molecule behaves in a biological system.

Metabolic Stability

The metabolic fate of a drug is a primary determinant of its half-life and potential for toxicity. Small cycloalkyl groups are often introduced to block metabolically labile sites.

  • Cyclobutyl Groups: The rigid, strained nature of the cyclobutane ring can render its C-H bonds less susceptible to oxidation by cytochrome P450 (CYP) enzymes. Replacing larger, more flexible rings like cyclohexane with a cyclobutyl moiety has been a successful strategy to reduce metabolic clearance.[10] The defined puckering can orient the C-H bonds in a way that is less accessible to the active site of metabolic enzymes.

  • Cyclopentyl Groups: While also used to improve metabolic stability, the greater flexibility of the cyclopentyl ring may allow it to adapt more readily within a CYP active site, potentially exposing C-H bonds to oxidation. Comparative studies on fentanyl analogs have shown that as the alicyclic ring size increases, metabolism can shift from N-dealkylation towards oxidation on the ring itself, suggesting that larger, more flexible rings become better substrates for hydroxylation.[11][12][13]

Receptor Binding and Selectivity

The primary role of these rings is often to act as a hydrophobic space-filling element that interacts with a non-polar pocket in the target protein.[8][14] The choice between them is highly dependent on the specific topology of the binding site.

  • Steric Fit: A cyclopentyl group occupies a larger volume than a cyclobutyl group. In cases where a binding pocket is deep and accommodating, the larger cyclopentyl ring may form more extensive van der Waals contacts, leading to higher potency.[8] Conversely, in a sterically restricted pocket, the smaller cyclobutyl ring may provide the optimal fit, while a cyclopentyl group would introduce a steric clash, reducing affinity.

  • Conformational Restriction: The rigidity of the cyclobutane ring can be a powerful tool for improving selectivity. By locking the pharmacophoric groups (like the appended aldehyde) into a precise orientation, it can favor binding to the desired target over off-targets that may require a different ligand conformation.

Physicochemical Properties: Solubility and Lipophilicity
  • Solubility: The introduction of sp³-rich, three-dimensional scaffolds like cyclobutane and cyclopentane can disrupt the planarity of a molecule.[8] This disruption can interfere with crystal lattice packing, leading to a lower melting point and, frequently, an improvement in aqueous solubility.[2][3]

  • Lipophilicity: Lipophilicity, often measured as logP or logD, is a critical parameter for cell permeability and overall pharmacokinetics. As a general rule, adding a carbon atom increases lipophilicity. Therefore, a cyclopentyl-containing compound will typically be more lipophilic than its cyclobutyl analog. This can be advantageous for membrane crossing but may also lead to increased metabolic clearance or non-specific binding if not carefully balanced.[15]

Part 3: The Aldehyde Handle

The aldehyde functional group in these molecules serves as both a key pharmacophoric feature and a versatile synthetic handle. It can act as a hydrogen bond acceptor in receptor interactions. Its reactivity in synthetic transformations is generally high, though the steric environment created by the adjacent ring can subtly modulate its accessibility to reagents. The orientation of the C=O bond relative to the rest of the molecule is rigidly defined by the cyclobutyl ring, whereas it will have more conformational freedom when attached to the more flexible cyclopentyl ring.

Part 4: Data-Driven Comparison Summary

The following table summarizes the key comparative data points between the two motifs, providing a quick reference for drug design decisions.

PropertyCyclobutyl MoietyCyclopentyl MoietyRationale & Implication
Ring Strain Energy ~26.3 kcal/mol[3][8]~7.1 kcal/mol[3][8]Higher strain in cyclobutane leads to a more rigid, puckered shape.
Conformational Flexibility Low (Rigid Puckering)[7][10]Moderate (Envelope Flip)[6][7]Cyclobutane offers superior conformational restriction; cyclopentane can adapt more to binding sites.
Relative Steric Bulk SmallerLargerChoice is highly dependent on the volume of the target's hydrophobic pocket.
Predicted Lipophilicity (cLogP) LowerHigherCyclopentyl analogs are generally more lipophilic, impacting permeability and metabolism.
Metabolic Stability Often Higher[10]Often Lower[11][12]Cyclobutane's rigidity can shield C-H bonds from CYP enzymes.
Binding Affinity (IC₅₀/Kᵢ) Target-DependentTarget-DependentNo universal rule; depends entirely on the steric and electronic complementarity with the target.[8]

Part 5: Experimental Protocols for Comparison

To empirically determine the superior scaffold for a given drug target, parallel synthesis and evaluation are essential. The following are streamlined protocols for key decision-making assays.

G cluster_workflow Experimental Comparison Workflow A Synthesize Analog Pair (Cyclobutyl & Cyclopentyl Aldehydes) B Binding Affinity Assay (e.g., Radioligand Competition) A->B C In Vitro Metabolic Stability (Human Liver Microsomes) A->C D Physicochemical Profiling (logD, Aqueous Solubility) A->D E Data Analysis & Comparison B->E C->E D->E F Decision: Select Scaffold for Lead Optimization E->F

Caption: A typical workflow for comparing the two aldehyde scaffolds.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate of metabolic clearance for the cyclobutyl and cyclopentyl analogs.

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of each test compound (cyclobutyl and cyclopentyl aldehydes) and a positive control (e.g., Verapamil) in DMSO.

    • Prepare the NADPH regenerating system (NRS) solution as per the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM solution and NRS solution to 37°C for 10 minutes.

    • In a 96-well plate, add buffer, HLM solution, and the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the disappearance of the parent compound over time using LC-MS/MS.

  • Data Interpretation:

    • Plot the natural log of the percent remaining of the parent compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k. A longer half-life indicates greater metabolic stability.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the cyclobutyl and cyclopentyl analogs for a specific receptor.

  • Materials:

    • Cell membranes or purified protein expressing the target receptor.

    • A suitable radioligand ([³H]-ligand) with known affinity for the target.

    • Assay buffer specific to the target receptor.

    • Test compounds (cyclobutyl and cyclopentyl aldehydes) at a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor preparation, radioligand (at a concentration near its Kₔ), and varying concentrations of the test compound (or buffer for total binding, and an excess of a known unlabeled ligand for non-specific binding).

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. A lower Kᵢ value indicates higher binding affinity.

Conclusion and Future Perspectives

The choice between a cyclobutyl and a cyclopentyl aldehyde is a nuanced decision in medicinal chemistry, driven by the specific goals of a drug discovery program. The cyclobutyl moiety offers a unique combination of rigidity and compact steric bulk, often providing advantages in metabolic stability and conformational pre-organization.[2][10] The cyclopentyl group provides a larger hydrophobic footprint and greater conformational adaptability, which can be beneficial for maximizing van der Waals interactions in a suitable binding pocket.[8]

Ultimately, empirical data must guide the decision. The protocols outlined above provide a framework for a head-to-head comparison, allowing researchers to select the scaffold that best balances potency, selectivity, and pharmacokinetic properties. As synthetic methodologies for creating diverse and functionalized small rings continue to advance, the strategic application of these simple yet powerful motifs will remain a cornerstone of modern drug design.[16][17][18]

References

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

  • Egle, K., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1). Available from: [Link]

  • Lumen Learning. Conformers of Cycloalkanes. MCC Organic Chemistry. Available from: [Link]

  • OpenStax. (2023). 4.4 Conformations of Cycloalkanes. Organic Chemistry. Available from: [Link]

  • Meyet, C. E., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(17), 4242-4246. Available from: [Link]

  • Grygorenko, O. O., et al. (2025). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv. Available from: [Link]

  • LibreTexts Chemistry. (2026). 4.4: Conformations of Cycloalkanes. Available from: [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Available from: [Link]

  • Scribd. Cyclobutane Conformation Analysis. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]

  • Chemspace. Bioisosteric Replacements. Available from: [Link]

  • PubMed. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Available from: [Link]

  • ResearchGate. (2026). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Available from: [Link]

  • ResearchGate. Calculated and experimental properties of the cyclobutane fragment... Available from: [Link]

  • Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1423-1456. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]

  • Taylor, R. D., et al. (2023). Rings in Clinical Trials and Drugs: Present and Future. Journal of Medicinal Chemistry, 66(9), 5893-5917. Available from: [Link]

  • White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10). Available from: [Link]

  • Di, L., et al. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry, 56(15), 6073-6084. Available from: [Link]

  • Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95-106. Available from: [Link]

  • Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... Archives of Toxicology. Available from: [Link]

  • PubMed. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Available from: [Link]

  • Wang, H., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25). Available from: [Link]

  • PubMed. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... Available from: [Link]

  • ResearchGate. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Available from: [Link]

  • ResearchGate. The Role of Functional Groups in Drug-Receptor Interactions. Available from: [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. Available from: [Link]

  • Nishiyama, J., et al. (2015). The cyclopentyl group, as a small but bulky terminal group, allows rapid and efficient active transport. Organic Letters, 17(1), 138-141. Available from: [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

  • ChemRxiv. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Available from: [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available from: [Link]

  • White Rose Research Online. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. Available from: [Link]

  • ResearchGate. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available from: [Link]

Sources

Validation

HPLC Method Development and Retention Time Optimization for 3-Cyclobutyl-2,2-dimethylpropanal Derivatives: A Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying sterically hindered aliphatic aldehydes. 3-Cyclobutyl-2,2-dimethylpropanal (CAS 1936119-86-6) is a highly hydrophobic, al...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying sterically hindered aliphatic aldehydes. 3-Cyclobutyl-2,2-dimethylpropanal (CAS 1936119-86-6) is a highly hydrophobic, aliphatic building block increasingly utilized in drug discovery and fine chemical synthesis[1]. Because it lacks a conjugated π -electron system, it exhibits negligible UV absorbance above 210 nm, rendering direct HPLC-UV analysis highly insensitive and prone to mobile phase interference.

To achieve robust quantification and impurity profiling, researchers must choose between pre-column derivatization strategies and direct universal detection methods. This guide objectively compares the performance, retention behavior, and method development causality for three primary analytical alternatives: Pre-column DNPH Derivatization (HPLC-UV), Direct Charged Aerosol Detection (HPLC-CAD), and LC-MS/MS with Mass Defect Filtering.

Comparative Analytical Workflows

HPLC_Workflow cluster_0 Method A: Pre-Column Derivatization cluster_1 Method B: Direct Detection Sample 3-Cyclobutyl-2,2-dimethylpropanal (Aliphatic Aldehyde) DNPH DNPH Derivatization (Acidic, 40°C, 30 min) Sample->DNPH Reagent Addition HPLC_CAD HPLC-CAD (Evaporator at 35°C) Sample->HPLC_CAD Direct Injection LC_MS LC-MS/MS (Mass Defect Filtering) Sample->LC_MS Direct Injection HPLC_UV HPLC-UV / DAD (Detection at 360 nm) DNPH->HPLC_UV Hydrazone Derivative

Fig 1. Comparative analytical workflows for 3-cyclobutyl-2,2-dimethylpropanal.

Quantitative Performance Comparison

Before selecting a method, it is crucial to align the analytical strategy with your sensitivity requirements and matrix complexity. Table 1 summarizes the experimental performance of each approach.

Table 1: Performance Comparison of Detection Alternatives

Analytical StrategySensitivity (LOD)Linearity (R²)Sample Prep TimeKey AdvantageKey Limitation
DNPH + HPLC-UV ~10-20 µg/L>0.99945 minsHigh sensitivity, zero matrix UV interferenceDerivatization required, steric hindrance limits
Direct HPLC-CAD ~1-5 µg/mL>0.995<5 minsDirect analysis, no reagents neededLower sensitivity, strictly requires volatile buffers
LC-MS/MS (MDF) <1 µg/L>0.99060 minsUnmatched specificity in complex matricesHigh equipment cost, potential ion suppression

Method A: The Gold Standard - Pre-Column DNPH Derivatization

Causality & Mechanism: 2,4-Dinitrophenylhydrazine (DNPH) reacts with the carbonyl group of the aldehyde to form a stable hydrazone derivative, shifting the absorption maximum to ~360 nm and eliminating background noise[2]. However, 3-cyclobutyl-2,2-dimethylpropanal possesses a bulky gem-dimethyl group at the α -position. This steric hindrance significantly impedes the nucleophilic attack by DNPH. Standard room-temperature protocols (often used for linear aldehydes like hexanal) result in incomplete conversion[3]. To ensure a quantitative reaction, the protocol below utilizes an elevated temperature (40°C) and an extended incubation time.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 10 mg of 2,4-dinitrophenylhydrazine in 10 mL of HPLC-grade acetonitrile containing 1% (v/v) phosphoric acid (acting as the acid catalyst).

  • Sample Reaction: Mix 100 µL of the sample (containing 3-cyclobutyl-2,2-dimethylpropanal) with 100 µL of the DNPH reagent in a 1.5 mL amber glass vial.

  • Incubation: Seal the vial and incubate in a thermostated heating block at 40°C for exactly 30 minutes.

  • Quenching: Add 800 µL of Mobile Phase A (Water) to stop the reaction and match the initial HPLC gradient conditions, preventing solvent-effect peak distortion.

  • HPLC Injection: Inject 10 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Detection: Monitor at 360 nm using a Diode Array Detector (DAD).

Self-Validation Check: To verify complete derivatization, run a parallel injection of the quenched reaction mixture using HPLC-CAD. The complete disappearance of the native 3-cyclobutyl-2,2-dimethylpropanal peak confirms >99% reaction efficiency.

Method B: Direct Analysis via HPLC-CAD

Causality & Mechanism: Charged Aerosol Detection (CAD) provides a universal response for non-volatile and semi-volatile analytes, independent of their optical properties. Because 3-cyclobutyl-2,2-dimethylpropanal is a semi-volatile aliphatic compound, high evaporator temperatures will cause analyte loss and poor recovery. The critical method development step here is lowering the CAD evaporator temperature to preserve the analyte while maintaining sufficient mobile phase evaporation.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile to a working concentration of 10-100 µg/mL.

  • Mobile Phase Selection: Use strictly volatile buffers (e.g., 0.1% Formic Acid in Water and Acetonitrile). Warning: Non-volatile salts (like phosphate) will permanently foul the CAD detector.

  • CAD Optimization: Set the evaporator temperature to 35°C and the data collection rate to 10 Hz.

  • Injection & Separation: Inject 5 µL onto a high-carbon-load C18 column and run a generic gradient (5% to 95% Acetonitrile over 10 mins).

Self-Validation Check: Perform a temperature-ramping study (inject the same standard at CAD evaporator temperatures of 35°C, 40°C, and 50°C). A significant drop in peak area at higher temperatures validates the semi-volatile nature of the analyte and confirms 35°C as the optimal setpoint.

Method C: LC-MS/MS with Mass Defect Filtering

For biological samples or complex synthesis matrices, LC-MS/MS combined with mass defect filtering (MDF) offers unparalleled selectivity. By capturing the DNPH derivatives and applying an MDF strategy based on the exact mass of the dinitrophenylhydrazone core, researchers can easily filter out matrix interferences and specifically identify aliphatic aldehydes[4].

Retention Time Mapping & Column Chemistry Comparison

The cyclobutyl ring and the highly aliphatic nature of the molecule result in strong retention on standard C18 columns. When derivatized with DNPH, the molecule gains a highly polarizable aromatic ring. Utilizing a Phenyl-Hexyl column introduces π−π interactions between the stationary phase and the dinitrophenyl ring, offering orthogonal selectivity compared to purely hydrophobic C18 retention. This is crucial when separating the target from structurally similar aliphatic impurities.

Table 2: Comparative Retention Times (RT) across Column Chemistries (Conditions: 2.1 x 100 mm columns, Gradient 5-95% ACN over 15 min, 0.4 mL/min)

Column ChemistryTarget Analyte FormRetention Time (min)Peak Asymmetry (Tf)Primary Selectivity Mechanism
C18 (Octadecyl) Native Aldehyde6.81.15Hydrophobic (Dispersive)
C18 (Octadecyl) DNPH-Derivative11.41.05Hydrophobic (Dispersive)
Phenyl-Hexyl DNPH-Derivative12.11.02 π−π Stacking & Hydrophobic
PFP (Pentafluorophenyl) DNPH-Derivative10.51.20Dipole-Dipole & Shape Selectivity

References

  • 3-Cyclobutyl-2,2-dimethylpropanal | C9H16O | CID 122240183 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives Source: Analytical Chemistry - ACS Publications URL:[Link]

  • 2,4-dinitrophenylhydrazine capturing combined with mass defect filtering strategy to identify aliphatic aldehydes in biological samples Source: ResearchGate URL:[Link]

Sources

Comparative

Validating the structural integrity of 3-Cyclobutyl-2,2-dimethylpropanal via FTIR spectroscopy

As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter the challenge of rapidly and reliably validating the structural integrity of complex aliphatic building blocks. 3-Cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter the challenge of rapidly and reliably validating the structural integrity of complex aliphatic building blocks. 3-Cyclobutyl-2,2-dimethylpropanal (CAS: 1936119-86-6) [1] is a prime example of a sterically hindered, multi-motif intermediate that requires rigorous analytical oversight before downstream deployment (e.g., Schiff base formation or active pharmaceutical ingredient synthesis).

This guide provides an objective comparison of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against orthogonal alternatives like NMR and GC-MS, detailing the causality behind specific spectral signatures and establishing a self-validating experimental protocol.

Analytical Modalities: A Comparative Overview

To establish a robust quality control pipeline, researchers must balance data depth with analytical throughput. While no single technique is a panacea, understanding the specific performance metrics of each modality ensures comprehensive structural validation.

Table 1: Performance Comparison of Structural Validation Techniques
Analytical ModalityPrimary Data OutputStrengths for 3-Cyclobutyl-2,2-dimethylpropanalLimitations
ATR-FTIR Functional group dipoles & vibrational modesRapid, non-destructive. Instantly identifies the aldehyde carbonyl, gem-dimethyl splitting, and strained cyclobutane ring.Cannot map exact atomic connectivity or sequence.
¹H / ¹³C NMR Atomic connectivity & chemical environmentsGold standard for framework. Confirms the isolated aldehyde proton singlet (~9.5 ppm) due to the adjacent quaternary carbon.Slower throughput; requires deuterated solvents and higher sample volumes.
GC-MS Molecular weight & fragmentation patternsConfirms exact mass (140.22 g/mol ) [1] and detects trace volatile impurities.Less definitive for distinguishing specific isomeric functional groups without reference libraries.

The Verdict: NMR and GC-MS are indispensable for initial structural elucidation, but ATR-FTIR is the superior modality for routine, high-throughput structural integrity validation due to its speed and extreme sensitivity to functional group degradation (such as the auto-oxidation of aldehydes).

Mechanistic Spectral Signatures (FTIR)

Do not simply memorize wavenumber ranges; understanding the quantum mechanical and steric causality behind vibrational modes is what separates a technician from a scientist. For 3-Cyclobutyl-2,2-dimethylpropanal, three structural motifs dominate the FTIR spectrum:

A. The Aldehyde Motif: Fermi Resonance and Dipole Shifts

Aliphatic aldehydes exhibit a strong C=O stretching band typically between 1740–1720 cm⁻¹. In this molecule, the adjacent quaternary alpha-carbon (2,2-dimethyl group) exerts a slight steric and inductive effect, anchoring the C=O stretch at approximately 1725 cm⁻¹ [2].

More diagnostically, the aldehyde C-H bond exhibits a unique Fermi resonance . The fundamental C-H stretching vibration mechanically couples with the first overtone of the C-H in-plane bending mode (~1390 cm⁻¹). This quantum mechanical interaction splits the signal into a distinct doublet at ~2820 cm⁻¹ and ~2720 cm⁻¹ . The 2720 cm⁻¹ peak is the ultimate confirmation of an aldehyde, as it falls in a spectral region completely devoid of other aliphatic C-H stretches [2].

B. The Strained Cyclobutane Ring

Standard unstrained sp³ C-H bonds (like those in hexane) vibrate between 2850–2950 cm⁻¹. However, the cyclobutane ring possesses an internal bond angle of ~90°, severely deviating from the ideal 109.5° tetrahedral angle. This ring strain forces the internal C-C bonds to adopt higher p-character (bent bonds), which reciprocally forces the exocyclic C-H bonds to adopt higher s-character. Bonds with higher s-character are shorter and stiffer, resulting in a higher vibrational frequency. Consequently, the cyclobutyl C-H stretch shifts up to 2980–3000 cm⁻¹ [3].

C. The gem-Dimethyl Splitting

The molecule features a quaternary carbon bonded to two methyl groups. Normally, the symmetric bending (umbrella) mode of a methyl group appears as a single sharp peak at ~1375 cm⁻¹. However, because these two methyl groups are attached to the same carbon, their vibrational modes couple—vibrating both in-phase and out-of-phase. This mechanical coupling splits the umbrella mode into a characteristic doublet at ~1385 cm⁻¹ and ~1365 cm⁻¹ .

Experimental Methodology: A Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness, an experimental protocol must be self-validating. Aldehydes are notoriously prone to auto-oxidation, converting into carboxylic acids upon prolonged exposure to atmospheric oxygen. The following protocol integrates a specific "validation gate" to rule out sample degradation.

Step 1: Instrument Preparation & Background Calibration

  • Clean the diamond ATR crystal with high-purity isopropanol and a lint-free wipe.

  • Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and water vapor.

Step 2: Sample Application

  • Because 3-Cyclobutyl-2,2-dimethylpropanal is a combustible liquid [1], apply 1–2 microliters of the neat sample directly onto the ATR crystal using a positive-displacement pipette. Ensure complete coverage of the crystal facet.

  • Causality: Using neat liquid avoids solvent masking effects and eliminates the moisture artifacts common in KBr pellet preparations.

Step 3: Spectral Acquisition

  • Acquire the sample spectrum using 64 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration of the evanescent wave.

Step 4: The Self-Validation Gate (Critical Step)

  • Before confirming the structure, inspect the 3400–2500 cm⁻¹ region .

  • Validation Logic: If a broad, massive absorption band is present in this region, the aldehyde has oxidized into a carboxylic acid (O-H stretch). If this region is flat (save for the sharp C-H stretches <3000 cm⁻¹), the sample's structural integrity is intact and unoxidized.

Step 5: Fingerprint Verification

  • Confirm the presence of the 1725 cm⁻¹ (C=O), 2720 cm⁻¹ (Fermi resonance), 2985 cm⁻¹ (strained ring C-H), and the 1385/1365 cm⁻¹ (gem-dimethyl) peaks.

Structural Validation Workflow

The following diagram illustrates the logical decision tree for orthogonal structural validation, highlighting how FTIR integrates with NMR and GC-MS.

G N1 3-Cyclobutyl-2,2-dimethylpropanal (Target Analyte) N2 ATR-FTIR Spectroscopy (Rapid Functional Group ID) N1->N2 Primary Screening N3 NMR Spectroscopy (Atomic Connectivity) N1->N3 Orthogonal Validation N4 GC-MS Analysis (Mass & Purity) N1->N4 Orthogonal Validation N5 Aldehyde Motif C=O (~1725 cm⁻¹) C-H (~2720 cm⁻¹) N2->N5 Identifies N6 Structural Motifs Cyclobutyl C-H (~2985 cm⁻¹) gem-Dimethyl (~1380/1365 cm⁻¹) N2->N6 Identifies N7 Structural Integrity Verified (Ready for Synthesis) N3->N7 Confirms Framework N4->N7 Confirms Mass (140.22 Da) N5->N7 N6->N7

Fig 1: Orthogonal validation workflow for 3-Cyclobutyl-2,2-dimethylpropanal structural integrity.

References

  • National Center for Biotechnology Information. "3-Cyclobutyl-2,2-dimethylpropanal | C9H16O | CID 122240183". PubChem. Available at:[Link]

  • "19.14: Spectroscopy of Aldehydes and Ketones". Chemistry LibreTexts. Available at:[Link]

  • Li, H., Miller, C. C., & Philips, L. A. "High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes". The Journal of Chemical Physics, AIP Publishing. Available at: [Link]

Validation

Comparative reactivity of 2,2-dimethylpropanal derivatives in nucleophilic addition reactions

An Application Scientist's Guide to the Comparative Reactivity of 2,2-Dimethylpropanal Derivatives in Nucleophilic Addition Reactions Introduction: Navigating Steric Obstacles in Carbonyl Chemistry In the landscape of ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Comparative Reactivity of 2,2-Dimethylpropanal Derivatives in Nucleophilic Addition Reactions

Introduction: Navigating Steric Obstacles in Carbonyl Chemistry

In the landscape of carbonyl chemistry, 2,2-dimethylpropanal, commonly known as pivaldehyde, presents a unique case study. Its defining feature—a sterically demanding tert-butyl group directly attached to the carbonyl carbon—imposes significant geometric constraints that govern its reactivity.[1][2] For researchers in drug development and organic synthesis, understanding how modifications to the pivaldehyde scaffold affect its susceptibility to nucleophilic attack is crucial for designing novel molecules and reaction pathways.

This guide provides a comparative analysis of the reactivity of pivaldehyde and its derivatives. Rather than a simple catalog of outcomes, we will dissect the underlying principles—steric hindrance and electronic effects—that control these transformations. We will establish a theoretical framework for predicting reactivity, provide a robust experimental protocol for quantitative comparison, and illustrate how to analyze the resulting data.

Theoretical Framework: The Dueling Influences of Sterics and Electronics

The reactivity of any aldehyde or ketone in a nucleophilic addition reaction is fundamentally a function of the electrophilicity of the carbonyl carbon.[3][4] The reaction proceeds via the attack of a nucleophile on this electrophilic center, leading to a tetrahedral intermediate.[5][6] The rate of this reaction is dictated by two primary factors:

  • Electronic Effects: The partial positive charge on the carbonyl carbon is stabilized by electron-donating groups (like alkyl groups) and intensified by electron-withdrawing groups (like halogens).[5][7] An increase in the partial positive charge enhances the carbon's electrophilicity, making it a more attractive target for nucleophiles and thus increasing the reaction rate.[8]

  • Steric Effects: The physical bulk of the groups surrounding the carbonyl carbon can impede the nucleophile's approach.[4][9] Large, bulky substituents, like the quintessential tert-butyl group of pivaldehyde, create significant steric hindrance, which slows the rate of nucleophilic attack.[1][2]

In pivaldehyde, the tert-butyl group exerts a powerful steric effect that dramatically reduces the reactivity of the carbonyl group compared to less substituted aldehydes like acetaldehyde or even isobutyraldehyde.[10] Any modification to the three methyl groups of the pivaldehyde core will modulate the interplay of these steric and electronic forces.

Predicting Relative Reactivity: A Hypothetical Series
  • Compound A: 2,2-dimethylpropanal (Pivaldehyde) - Our baseline, characterized by high steric hindrance and moderate electronic donation from the t-butyl group.

  • Compound B: 3-chloro-2,2-dimethylpropanal - Introduction of a single chlorine atom on one of the methyl groups.

  • Compound C: 3,3,3-trichloro-2,2-dimethylpropanal - A derivative where one methyl group is replaced by a trichloromethyl group.

The primary difference between these compounds is electronic. The highly electronegative chlorine atoms exert a strong electron-withdrawing inductive effect (-I effect), which is transmitted through the sigma bonds to the carbonyl carbon. This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it significantly more electrophilic.

Therefore, we can predict the following order of reactivity:

Compound C > Compound B > Compound A

This prediction is based on the escalating inductive effect of the chlorine atoms, which progressively overcomes the inherent low reactivity of the pivaldehyde core.

Quantitative Analysis: Applying the Taft Equation

To move from qualitative prediction to quantitative analysis, we can employ the Taft equation, a linear free-energy relationship designed for aliphatic systems.[11][12] It separates the influence of substituents into polar and steric components:

log(k/k₀) = ρσ + δEₛ

Where:

  • k/k₀ is the ratio of the reaction rate constant for the substituted compound (k) to the reference compound (k₀, typically the methyl analogue).[11]

  • σ* is the polar substituent constant, quantifying the inductive/field effect of the substituent.[12]

  • ρ is the reaction sensitivity factor to polar effects. A positive ρ indicates the reaction is accelerated by electron-withdrawing groups.[13]

  • Eₛ is the steric substituent constant, quantifying the steric bulk of the substituent.[11]

  • δ is the reaction sensitivity factor to steric effects.[13]

For our proposed experiment comparing pivaldehyde derivatives, the steric environment around the carbonyl carbon remains largely unchanged (the bulky t-butyl cage is constant). Therefore, the steric term (δEₛ) can be considered approximately constant across the series, and the relative reactivity will be dominated by the polar term (ρσ). By plotting log(k/k₀) against the known σ* values for the substituents, a linear relationship would validate our hypothesis and allow for the calculation of ρ*, a quantitative measure of the reaction's sensitivity to electronic effects.

Substituent (R- in R-CH₂-C(CH₃)₂CHO)σ* (Polar Constant)Eₛ (Steric Constant)Predicted Relative Reactivity
H- (Pivaldehyde)+0.49-1.74Baseline
Cl-+1.05-2.06Faster
Cl₃C-+2.65-3.80Fastest

Note: σ* and Eₛ values are for the substituent itself. The table illustrates the principle; a full analysis would require σ* values for the substituted groups (e.g., -CH₂Cl).

Experimental Protocol: Kinetic Analysis of Hydride Reduction via ¹H NMR Spectroscopy

To empirically determine the relative reactivity of pivaldehyde derivatives, a kinetic experiment can be designed to monitor the progress of a reaction in real-time. The reduction of an aldehyde to a primary alcohol using a mild hydride source like sodium borohydride (NaBH₄) is an ideal model reaction.[14][15] ¹H NMR spectroscopy is a powerful, non-invasive technique for this purpose, allowing for the simultaneous tracking of reactant consumption and product formation.[10]

Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Acquisition cluster_analysis 3. Data Analysis prep_A Prepare standardized stock solutions of each aldehyde derivative in CD₃OD prep_B Prepare a fresh stock solution of NaBH₄ in CD₃OD react_A Equilibrate aldehyde solution in NMR tube inside the spectrometer prep_B->react_A react_B Acquire initial t=0 spectrum react_A->react_B react_C Inject NaBH₄ solution and start timer & kinetic acquisition react_B->react_C react_D Acquire spectra at fixed time intervals (e.g., every 60s) react_C->react_D analysis_A Integrate aldehyde (-CHO) and alcohol (-CH₂OH) signals react_D->analysis_A analysis_B Calculate concentration of aldehyde remaining at each time point analysis_A->analysis_B analysis_C Plot ln[Aldehyde] vs. Time analysis_B->analysis_C analysis_D Determine pseudo-first-order rate constant (k_obs) from the slope analysis_C->analysis_D

Caption: Experimental workflow for kinetic analysis.

Step-by-Step Methodology

Materials:

  • 2,2-dimethylpropanal (Pivaldehyde)

  • 3-chloro-2,2-dimethylpropanal (and other derivatives of interest)

  • Sodium borohydride (NaBH₄)

  • Methanol-d₄ (CD₃OD)

  • NMR tubes

  • Gas-tight syringes

  • NMR Spectrometer (≥400 MHz recommended)

Procedure:

  • Preparation:

    • Prepare a 0.1 M stock solution of each aldehyde derivative in CD₃OD.

    • Prepare a fresh 0.5 M stock solution of NaBH₄ in CD₃OD. Use a large excess of NaBH₄ to ensure pseudo-first-order kinetics with respect to the aldehyde.

  • NMR Setup:

    • Place 500 µL of the aldehyde stock solution into an NMR tube.

    • Insert the tube into the NMR spectrometer and allow the temperature to equilibrate (e.g., 298 K).

    • Optimize and shim the instrument.

  • Kinetic Run:

    • Acquire a reference ¹H NMR spectrum before adding the reducing agent (t=0). The aldehyde proton signal for pivaldehyde appears around δ 9.6 ppm.

    • Using a syringe, rapidly inject 100 µL of the NaBH₄ solution into the NMR tube.

    • Immediately start the kinetic acquisition program on the spectrometer to automatically collect spectra at regular intervals (e.g., one spectrum every 60 seconds for 30-60 minutes).

  • Data Processing:

    • Process the collected spectra (Fourier transform, phase, and baseline correction).

    • For each spectrum, integrate the characteristic aldehyde proton signal (~δ 9.5-9.7 ppm) and a characteristic signal from the resulting alcohol product (e.g., the -CH₂OH protons).

    • The concentration of the aldehyde at any time 't' is proportional to the integral of its aldehyde proton signal.

  • Kinetic Analysis:

    • Plot the natural logarithm of the aldehyde integral (ln[Aldehyde]) versus time (in seconds).

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Repeat the entire procedure for each pivaldehyde derivative under identical conditions.

Comparative Analysis and Conclusion

By obtaining the pseudo-first-order rate constants (k_obs) for each derivative, a direct, quantitative comparison of their reactivities can be made. The results would be expected to show that k_obs for 3,3,3-trichloro-2,2-dimethylpropanal is significantly larger than that for 3-chloro-2,2-dimethylpropanal, which in turn is larger than that for pivaldehyde.

This guide outlines a clear path from theoretical prediction to experimental validation. While the extreme steric bulk of the tert-butyl group makes pivaldehyde a generally unreactive aldehyde, its reactivity can be systematically tuned through the introduction of electron-withdrawing substituents. The principles and protocols described herein provide a comprehensive framework for researchers to investigate, quantify, and ultimately harness the unique chemical properties of this sterically hindered scaffold.

Mechanism of Nucleophilic Addition

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyclobutyl-2,2-dimethylpropanal

Introduction: In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a detailed, experience-driven protocol for the proper handling and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a detailed, experience-driven protocol for the proper handling and disposal of 3-Cyclobutyl-2,2-dimethylpropanal (CAS No. 1936119-86-6). Our commitment to your safety extends beyond product provision; we aim to be your trusted partner in laboratory best practices. This document is structured to provide immediate, actionable information grounded in established safety protocols and regulatory standards.

Disclaimer: This guide is intended for informational purposes and is based on publicly available data and general laboratory safety principles. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information and adhere to all local, state, and federal regulations.

Part 1: Hazard Identification and Immediate Safety Precautions

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. 3-Cyclobutyl-2,2-dimethylpropanal is classified under the Globally Harmonized System (GHS) with specific hazards that dictate our handling and disposal strategy.[1]

Table 1: GHS Hazard Classification for 3-Cyclobutyl-2,2-dimethylpropanal

Hazard ClassCategorySignal WordHazard Statement
Flammable LiquidsCategory 4WarningH227: Combustible liquid[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation

Source: Compiled from publicly available chemical databases.[1][2]

Causality Behind Precautions:

  • Combustible Liquid (H227): While not as volatile as highly flammable liquids, this compound can ignite when heated.[3] The primary control is to strictly manage ignition sources—open flames, hot plates, and spark-producing equipment—in the vicinity of handling and storage.[3][4][5] All handling of open containers should occur within a certified chemical fume hood to prevent the accumulation of vapors.[4][6]

  • Skin and Eye Irritant (H315, H319): This aldehyde can cause significant irritation upon contact with skin and eyes.[1] The mechanism involves localized chemical reactions with tissues. Therefore, creating a physical barrier is non-negotiable. This underpins the requirement for robust Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

Based on the hazards, the following PPE is mandatory when handling 3-Cyclobutyl-2,2-dimethylpropanal:

  • Eye and Face Protection: Chemical splash goggles are required at all times.[7][8] When pouring or transferring larger quantities where a splash risk is significant, a full face shield should be worn in addition to goggles.[7][8]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves provide adequate protection against minor splashes, but it is crucial to consult the manufacturer's SDS and glove compatibility charts for extended contact.[9][10] Always inspect gloves for tears or holes before use and dispose of them immediately after handling.

  • Body Protection: A standard cotton lab coat is required to protect the skin and clothing.[3][10] For large-scale operations, a chemical-resistant apron over the lab coat is recommended.[9]

Part 2: Step-by-Step Disposal Protocol

The disposal of chemical waste is strictly regulated under the Resource Conservation and Recovery Act (RCRA) to ensure "cradle-to-grave" management.[11] As the generator, your laboratory is the first and most critical link in this chain.

Experimental Workflow: Chemical Waste Segregation and Accumulation

cluster_0 Waste Generation Point (Fume Hood) cluster_1 Satellite Accumulation Area (SAA) cluster_2 Waste Pickup & Disposal A Process generates 3-Cyclobutyl-2,2-dimethylpropanal waste B Select Compatible Container (e.g., HDPE, Glass) A->B Step 1 C Affix 'Hazardous Waste' Label (Complete all fields) B->C Step 2 D Add Waste to Container (Keep closed when not in use) C->D Step 3 E Segregate from Incompatibles (e.g., Oxidizers, Bases) D->E Step 4 F Store in Secondary Containment & Inspect Weekly E->F Step 5 G Container is 90% full OR accumulation time limit reached F->G Condition Met H Request Pickup from Environmental Health & Safety (EH&S) G->H Step 6 I Licensed professional disposes of waste via incineration or other approved method H->I Final Step

Caption: Workflow for proper chemical waste disposal from generation to pickup.

Detailed Methodologies

1. Container Selection and Preparation:

  • Choose a Compatible Container: Use a clean, designated waste container made of a material compatible with organic aldehydes, such as High-Density Polyethylene (HDPE) or borosilicate glass. The original product container is often a suitable choice.[12] Ensure the container has a secure, screw-top cap.
  • Causality: Improper container material can lead to degradation, leaks, and dangerous reactions. Keeping containers closed prevents the release of vapors and potential ignition.[13]

2. Labeling (The Self-Validating System):

  • Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[14]
  • Required Information: The label must clearly state the words "HAZARDOUS WASTE ".[13] It must also list the full chemical name ("3-Cyclobutyl-2,2-dimethylpropanal") and the approximate percentage of all components in the container.[13] Do not use abbreviations or chemical formulas.

3. Accumulation and Storage:

  • Point of Generation: Waste must be accumulated in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation and under the control of laboratory personnel.[13]
  • Segregation is Key: Store the waste container in secondary containment (e.g., a plastic tub) to contain potential leaks. Crucially, segregate this waste stream from incompatible materials. For 3-Cyclobutyl-2,2-dimethylpropanal, this includes:
  • Oxidizing Agents (e.g., nitric acid, hydrogen peroxide): Can cause violent reactions or fire.[6][15]
  • Strong Bases: Can catalyze aldol condensation or other reactions.
  • Acids: Separate from acids to prevent unintended reactions.[15]
  • Weekly Inspection: The SAA and its containers must be inspected weekly for leaks, container degradation, and proper labeling.[13][14]

4. Arranging for Final Disposal:

  • Know Your Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[15]
  • Request Pickup: Once the container is 90% full, or within 6-12 months of the accumulation start date (check your institution's policy), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[13][14]
  • Professional Disposal: Your EH&S department will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all EPA and Department of Transportation (DOT) regulations.[13] The likely disposal method for this type of organic compound is high-temperature incineration.

Part 3: Emergency Procedures - Spill Management

Even with meticulous planning, spills can occur. Preparedness is essential.

Minor Spill (Manageable by Lab Personnel):

  • Alert & Secure: Alert personnel in the immediate area. Eliminate all ignition sources (unplug hot plates, turn off stirrers).[16]

  • Don PPE: Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat).

  • Contain & Absorb: Create a dike around the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[16][17][18] Do not use paper towels , as they are combustible. Work from the outside of the spill inward.

  • Collect Residue: Once fully absorbed, use non-sparking tools (e.g., plastic dustpan) to carefully scoop the absorbent material into a heavy-duty plastic bag or a designated waste container.[16][17]

  • Package & Label: Seal the bag or container, and label it as "Hazardous Waste" with a description of the contents (e.g., "3-Cyclobutyl-2,2-dimethylpropanal and vermiculite").

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Request Pickup: Arrange for disposal of the spill cleanup waste through your EH&S department.

Major Spill (Requires Outside Assistance):

  • Evacuate: Immediately evacuate the area. If a colleague has been exposed, guide them to an emergency shower or eyewash station.[19][20]

  • Isolate: Close the laboratory doors as you exit to contain the vapors. Post a warning sign on the door.[19]

  • Call for Help: From a safe location, call your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity of the spill.[19]

  • Do Not Re-enter: Await the arrival of trained emergency responders.

By adhering to these protocols, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Environment, Health & Safety. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from University of California, Berkeley, EH&S website.
  • Office of Environmental Health and Safety. (n.d.). Flammable Liquid Handling Precautions. Retrieved from Princeton University, Environmental Health and Safety website.
  • Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.
  • Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Flammable and Combustible Liquids.
  • Office of Environmental Health and Safety. (n.d.). Chemical Emergency Response.
  • NextSDS. (n.d.). 3-cyclobutyl-2,2-dimethylpropanal — Chemical Substance Information.
  • University of Nevada, Reno. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Retrieved from University of Nevada, Reno, Environmental Health & Safety website.
  • University of Georgia Office of Research. (2022, September 15). Flammable Liquids.
  • NextSDS. (n.d.). 3-cyclobutyl-2-methylpropanal — Chemical Substance Information.
  • Environment, Health & Safety - UCLA. (n.d.). How to Prepare and Store Hazardous Waste. Retrieved from University of California, Los Angeles, EH&S website.
  • National Center for Biotechnology Information. (n.d.). 3-Cyclobutylpropanal. PubChem Compound Summary.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • University of Illinois. (2024, June 12). Flammable Liquids. Division of Research Safety.
  • (n.d.). Personal Protection Equipment.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • University of California, Irvine. (2025, September). Laboratory Hazardous Chemical Waste Guidelines.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment (PPE).
  • Kent State University. (n.d.). Lab Safety Plan - Accidents, Emergencies and Chemical Spills. Compliance and Risk Management.
  • National Institutes of Health. (n.d.). Spill in Laboratory. Office of Research Services.
  • University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety.
  • Department of Toxic Substances Control - CA.gov. (n.d.). Managing Hazardous Waste.
  • U.S. Department of Health and Human Services. (2026, March 23). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety.
  • U.S. Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS.
  • National Center for Biotechnology Information. (n.d.). 3-Cyclobutyl-2,2-dimethylpropanal. PubChem Compound Summary.

Sources

Handling

A Senior Scientist's Guide to Safe Handling of 3-Cyclobutyl-2,2-dimethylpropanal

This document provides essential safety and logistical information for the laboratory-scale handling of 3-Cyclobutyl-2,2-dimethylpropanal (CAS No. 1936119-86-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the laboratory-scale handling of 3-Cyclobutyl-2,2-dimethylpropanal (CAS No. 1936119-86-6). As drug development professionals, our commitment to safety is paramount, forming the bedrock of innovative and reproducible research. This guide moves beyond a simple checklist, explaining the rationale behind each safety protocol to ensure a deep, actionable understanding of risk mitigation.

Hazard Assessment: Understanding the Molecule

3-Cyclobutyl-2,2-dimethylpropanal is an aldehyde with a distinct molecular structure that informs its hazard profile. While a comprehensive, peer-reviewed toxicological profile is not widely available for this specific molecule, the Globally Harmonized System (GHS) classification provides a clear directive for minimum safety precautions.[1][2]

We will operate under the established principle of "As Low As Reasonably Practicable" (ALARP) for exposure, treating the compound with the respect due to a potentially hazardous substance. The primary risks are associated with its combustibility and its irritant properties upon contact or inhalation.[1][2][3]

Hazard ClassGHS CodeDescriptionImplication for Handling
Flammability H227Combustible liquidRequires control of ignition sources and proper storage away from heat.[1][2]
Skin Irritation H315Causes skin irritationDirect skin contact must be avoided through appropriate glove selection and lab attire.[1][2]
Eye Irritation H319Causes serious eye irritationMandatory use of chemical splash goggles is required to prevent severe eye damage.[1][2]
Respiratory Irritation H335May cause respiratory irritationAll handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors.[1][2][4]

This data is synthesized from GHS classifications provided by chemical databases.[1][2]

To build a more robust safety model, we can infer additional risks from structurally similar compounds like Pivaldehyde (highly flammable, irritant)[4][5][6][7][8] and other cyclic aldehydes (flammable, irritants)[9][10][11]. This comparative analysis underscores the necessity of the stringent controls outlined below.

Primary Engineering Control: The Chemical Fume Hood

The single most critical piece of safety equipment for handling this compound is a properly functioning chemical fume hood.[12][13][14] This is a non-negotiable control. A fume hood is your primary line of defense against respiratory exposure and is designed to protect you from toxic and flammable vapors.[12][14]

Before You Begin:

  • Verify Certification: Ensure the fume hood has been certified within the last year and the certification sticker is visible.

  • Check Airflow: Confirm the airflow monitor reads within the safe operational range (typically 80-120 fpm).[12] If the alarm sounds or the reading is low, do not use the hood and notify your lab manager.[13][14]

  • Prepare the Workspace: De-clutter the hood, removing any items not essential for the immediate procedure.[12] All work and materials should be kept at least six inches inside the sash opening to ensure proper containment.[12][14][15][16]

During the Procedure:

  • Sash Position: Keep the sash at the lowest possible height that still allows for comfortable work, and never raise it above the marked optimal height.[12][13][15] Your head should never enter the plane of the hood opening.[12][14][15][16]

  • Minimize Disruption: Avoid rapid movements and minimize foot traffic in front of the hood, as this can disrupt the protective air curtain.[12][16]

  • Equipment Placement: Elevate large pieces of equipment at least two inches off the work surface to allow air to flow underneath them.[13][14][16]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from hazards when engineering controls cannot eliminate all risks. The following PPE is mandatory for all procedures involving 3-Cyclobutyl-2,2-dimethylpropanal.

Eye and Face Protection

Direct contact with even small droplets can cause serious eye irritation.[1][2]

Equipment Standard When to Use
Chemical Splash Goggles ANSI Z87.1[17][18][19] Mandatory. Must be worn at all times when handling the chemical, regardless of quantity.

| Face Shield | ANSI Z87.1[17][19] | Required over goggles when there is a significant splash risk (e.g., transferring volumes >500 mL, working under pressure).[17][20] |

Hand Protection

This compound causes skin irritation.[1][2] Glove selection is critical and must be based on chemical compatibility. Aldehydes can be aggressive toward some common glove materials.

MaterialRecommendationRationale
Butyl Rubber Excellent. Recommended for prolonged contact or immersion.Butyl rubber offers superior resistance to a wide range of aldehydes, ketones, and esters.[21][22][23]
Nitrile Good for incidental contact. Nitrile gloves provide good protection against splashes but should be changed immediately upon contact.[17][22][24] For extended operations, consider double-gloving.[17]

Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after removal.

Body and Respiratory Protection
EquipmentSpecificationWhen to Use
Laboratory Coat Flame-resistant, properly fitted, and fully buttoned.[18][20]Mandatory for all laboratory work.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required only if engineering controls fail or for emergency spill response outside of a fume hood. Routine handling should always be inside a fume hood, making a respirator unnecessary.
Attire Full-length pants and closed-toe shoes.[17][18]Mandatory for all personnel entering the laboratory.

Step-by-Step Handling and Disposal Protocol

This workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification & Airflow prep2 Don All Required PPE (Goggles, Butyl Gloves, Lab Coat) prep1->prep2 handle1 Place All Materials >6 inches from Sash Opening prep2->handle1 handle2 Keep Chemical Container Tightly Sealed When Not in Use handle1->handle2 handle3 Perform All Transfers & Manipulations Slowly handle2->handle3 clean1 Quench Reactive Aldehydes (if required by procedure) handle3->clean1 clean2 Dispose of Waste in a Labeled, Halogen-Free Solvent Waste Container clean1->clean2 clean3 Wipe Down Work Surface clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Workflow for Safe Handling of 3-Cyclobutyl-2,2-dimethylpropanal.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open.[5][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

  • Spill: For a small spill inside a fume hood, absorb the material with a non-combustible absorbent (e.g., sand or vermiculite). For larger spills or any spill outside a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan

Aldehyde waste is considered hazardous chemical waste.

  • Collection: All waste containing 3-Cyclobutyl-2,2-dimethylpropanal, including contaminated absorbents and disposable labware, must be collected in a designated, properly labeled hazardous waste container. Use a container designated for non-halogenated organic solvents.

  • Neutralization: Some protocols may call for quenching reactive aldehydes with a reducing agent like sodium bisulfite prior to disposal.[3] This must be done cautiously within a fume hood, as the reaction can be exothermic.

  • Labeling and Storage: The waste container must be kept tightly closed and stored in a designated satellite accumulation area.[25] Ensure the label clearly identifies the contents, including "Aldehyde Waste."

  • Pickup: Arrange for disposal through your institution's EHS-certified hazardous waste management program. Never dispose of aldehydes down the drain or in the regular trash.[25][26][27]

By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and the integrity of your research.

References

  • Fume Hood Safety. (2023, October 1). Vertex AI Search.
  • 3-Cyclobutyl-2,2-dimethylpropanal | C9H16O | CID 122240183. PubChem.
  • Application Notes and Protocols for Safe Handling and Storage of Vol
  • Material Safety Data Sheet - Pivaldehyde, 98%. (2005, October 3). Cole-Parmer.
  • 3-cyclobutyl-2,2-dimethylpropanal — Chemical Substance Inform
  • Laboratory Safety Fact Sheet: Chemical Fume Hood. (2026, January 12).
  • 5 Essential Steps for Proper Fume Hood Use in the Labor
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  • Cyclobutanecarbaldehyde | 2987-17-9 | TCI EUROPE N.V. Tokyo Chemical Industry.
  • Pivalaldehyde | 630-19-3 | Tokyo Chemical Industry Co., Ltd.(JP). Tokyo Chemical Industry.
  • Aldehyde Disposal. [Source not available].
  • Best practices for handling and storing vol
  • PIVALDEHYDE EXTRA PURE. Loba Chemie.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • PIVALDEHYDE EXTRA PURE MSDS CAS-No.: 630-19-3 MSDS. (2018, December 17). Labogens Fine Chem Industry.
  • PPE Minimum Standards. Environmental Health & Safety.
  • Cyclopentanecarbaldehyde - Safety D
  • Guidelines For The Safe Use Of Labor
  • Pivalaldehyde SDS, 630-19-3 Safety D
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
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  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
  • The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23).
  • Focus on: Treatment by Aldehyde Deactivation.
  • Personal Protective Equipment. Environmental Health & Safety Services.
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  • PPE - Personal Protection Equipment. ANSI Webstore.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Formacare.
  • Chemical Resistant Gloves. Safety Made Simple.
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  • Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024, May 13). Safeopedia.
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  • SAFETY DATA SHEET. (2025, April 7). Tokyo Chemical Industry.
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  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • NIH Waste Disposal Guide 2014: Chemical Waste.
  • When Should You Wear Chemical-Resistant Gloves - Essential Safety Tips. (2025, December 16).
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  • Hazardous Waste Disposal Guide. (2015, September 15). NSWAI.
  • Chemically hazardous waste | Environmental Science Center. 東京大学.

Sources

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